molecular formula C13H10N2O3 B1595069 3-Nitrobenzanilide CAS No. 2243-73-4

3-Nitrobenzanilide

Cat. No.: B1595069
CAS No.: 2243-73-4
M. Wt: 242.23 g/mol
InChI Key: VWIRWLAPFZXYSL-UHFFFAOYSA-N
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Description

3-Nitrobenzanilide is a useful research compound. Its molecular formula is C13H10N2O3 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Nitrobenzanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Nitrobenzanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitrobenzanilide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-13(14-11-6-2-1-3-7-11)10-5-4-8-12(9-10)15(17)18/h1-9H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIRWLAPFZXYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945117
Record name 3-Nitro-N-phenylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243-73-4
Record name 3-Nitrobenzanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406596
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitro-N-phenylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Nitrobenzanilide (CAS 2243-73-4): Technical Profile & Application Guide

[1]

Executive Summary

3-Nitrobenzanilide (IUPAC: 3-nitro-N-phenylbenzamide) is a secondary amide featuring a nitro-substituted benzoyl ring linked to an aniline moiety.[1][2] Distinct from its isomer N-(3-nitrophenyl)benzamide (CAS 4771-08-8), this compound serves as a critical intermediate in the synthesis of azo dyes, pharmaceutical precursors, and photographic chemicals.[1] Its stability and functional versatility make it a staple building block in medicinal chemistry, particularly for generating 3-aminobenzanilide derivatives via selective reduction.[1]

Molecular Identity & Physicochemical Profile[1][3][4][5]

The following data establishes the baseline identity for CAS 2243-73-4.[1][2][3] Researchers must distinguish this compound from its structural isomers to ensure experimental reproducibility.

Table 1: Physicochemical Constants
PropertyValueNotes
CAS Number 2243-73-4 Specific to 3-nitro-N-phenylbenzamide
IUPAC Name 3-Nitro-N-phenylbenzamideNitro group on the benzoyl ring
Molecular Formula C₁₃H₁₀N₂O₃
Molecular Weight 242.23 g/mol
Appearance Yellow crystalline powder
Melting Point 153–155 °CLiterature range (varies by purity)
Solubility (Water) Insoluble< 0.1 g/L at 25 °C
Solubility (Organic) SolubleEthanol, Acetone, DMF, DMSO
pKa (Amide NH) ~14–15Weakly acidic; deprotonates with strong bases
Structural Distinction
  • Target Compound (CAS 2243-73-4): Ph-NH-CO-(3-NO₂-Ph)[1]

  • Isomer (CAS 4771-08-8): (3-NO₂-Ph)-NH-CO-Ph[1]

Synthetic Architecture

The synthesis of 3-Nitrobenzanilide typically employs a nucleophilic acyl substitution via the Schotten-Baumann reaction .[1] This method is preferred for its high yield and operational simplicity under aqueous-organic biphasic conditions.[1]

Synthesis Protocol: Schotten-Baumann Acylation[1]

Reaction Logic: The reaction involves the attack of the nucleophilic aniline nitrogen on the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. A base (NaOH or Pyridine) is required to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the aniline.

Materials:

  • Aniline (1.0 eq)

  • 3-Nitrobenzoyl chloride (1.1 eq)[1]

  • 10% Aqueous NaOH (2.5 eq) or Pyridine

  • Solvent: DCM or Water/Ether biphasic system[1]

Step-by-Step Methodology:

  • Preparation: Dissolve aniline (10 mmol) in 10% NaOH solution (25 mL) in a conical flask.

  • Addition: Cool the solution to 0–5 °C. Add 3-nitrobenzoyl chloride (11 mmol) dropwise (if liquid) or in small solid portions with vigorous stirring.

  • Reaction: Stopper the flask and shake vigorously for 15–30 minutes. The reaction is exothermic; cooling controls the rate and minimizes hydrolysis of the acyl chloride.

  • Precipitation: The crude product precipitates as a solid. Check pH to ensure basicity (litmus blue).

  • Work-up: Filter the solid under vacuum. Wash the filter cake with:

    • Cold water (to remove salts and excess base).

    • Dilute HCl (to remove unreacted aniline).

    • Cold water (to remove acid).[4]

  • Purification: Recrystallize from hot ethanol (95%) to yield pale yellow needles.

Visualization of Synthesis Pathway

SynthesisAnilineAniline(Nucleophile)InterTetrahedralIntermediateAniline->InterAttackAcylCl3-Nitrobenzoyl Chloride(Electrophile)AcylCl->Inter+Product3-Nitrobenzanilide(CAS 2243-73-4)Inter->Product- Cl⁻- H⁺BaseBase (NaOH)Base->InterHCl Scavenging

Caption: Nucleophilic acyl substitution pathway for the synthesis of 3-Nitrobenzanilide.

Reactivity & Functionalization[1]

3-Nitrobenzanilide possesses two primary reactive centers: the nitro group and the amide linkage .

Selective Reduction (Nitro Group)

The nitro group is readily reduced to an amine, yielding 3-aminobenzanilide , a versatile intermediate for coupling reactions.

  • Reagents: H₂/Pd-C, Fe/HCl (Bechamp reduction), or SnCl₂.

  • Utility: The resulting amine can undergo diazotization to form azo dyes or further acylation to create peptidomimetic structures.

Hydrolysis (Amide Linkage)

The amide bond is robust but can be cleaved under harsh conditions.

  • Acidic Hydrolysis: Refluxing in 6M HCl yields 3-nitrobenzoic acid and anilinium chloride.[1]

  • Basic Hydrolysis: Refluxing in 10% NaOH yields sodium 3-nitrobenzoate and aniline.[1]

Electrophilic Aromatic Substitution
  • Aniline Ring: The nitrogen atom activates the aniline ring at the ortho and para positions relative to the amide nitrogen.

  • Benzoyl Ring: The nitro group and carbonyl group strongly deactivate the benzoyl ring, making it resistant to further electrophilic attack.

Spectroscopic Characterization

Identification of CAS 2243-73-4 relies on distinguishing the substitution pattern of the nitro group.[1]

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆

  • Amide NH: Singlet, typically δ 10.4–10.6 ppm (broad, exchangeable).

  • Benzoyl Ring (3-Nitro):

    • H-2 (Ortho to NO₂ & CO): ~δ 8.7–8.8 ppm (Singlet/Doublet, highly deshielded).

    • H-4 (Ortho to NO₂): ~δ 8.4–8.5 ppm.

    • H-6 (Ortho to CO): ~δ 8.3 ppm.

    • H-5 (Meta): ~δ 7.8 ppm (Triplet).

  • Aniline Ring: Multiplets at δ 7.1–7.8 ppm.

Infrared Spectroscopy (FT-IR)[1]
  • N-H Stretch: 3280–3320 cm⁻¹ (Medium, sharp).

  • C=O Stretch (Amide I): 1645–1660 cm⁻¹ (Strong).

  • NO₂ Stretch:

    • Asymmetric: 1530 cm⁻¹[1]

    • Symmetric: 1350 cm⁻¹[1]

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation, H335)[1]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle powder in a fume hood to avoid inhalation of dust.

  • Spill Response: Sweep up dry; avoid raising dust. Wash area with soap and water.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.

References

  • Synthesis & Properties: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Schotten-Baumann protocols).
  • Spectroscopic Data: Spectral Database for Organic Compounds (SDBS). SDBS No. 645-09-0 (Analogous amide data) & 2243-73-4.[1] National Institute of Advanced Industrial Science and Technology (AIST).

  • Chemical Safety: PubChem. Compound Summary for CAS 2243-73-4. National Library of Medicine (US). Available at: [Link]

  • Isomer Distinction: Beilstein Registry Numbers for 3-nitrobenzanilide (CAS 2243-73-4) vs. 3'-nitrobenzanilide (CAS 4771-08-8).[1] Beilstein Journal of Organic Chemistry.

Structural & Synthetic Differentiation: N-phenyl-3-nitrobenzamide vs. 3'-nitrobenzanilide

[2]

Executive Summary

N-phenyl-3-nitrobenzamide and 3'-nitrobenzanilide share the same molecular formula (

123

  • N-phenyl-3-nitrobenzamide: The nitro group is on the benzoyl (acid-derived) ring.[1][2]

  • 3'-nitrobenzanilide: The nitro group is on the aniline (amine-derived) ring.[1][2]

This structural difference dictates the retrosynthetic disconnection, the nucleophilicity of the starting materials, and the fragmentation patterns observed in mass spectrometry.

Structural Analysis & Numbering

The "prime" symbol (

Graphviz Visualization: Isomer Comparison

The following diagram illustrates the connectivity and IUPAC numbering for both isomers.

Gcluster_0Isomer A: N-phenyl-3-nitrobenzamide(Nitro on Acid Ring)cluster_1Isomer B: 3'-nitrobenzanilide(Nitro on Amine Ring)AcidRing_A3-NitrobenzoylRingAmide_AAmide Linkage-C(=O)-NH-AcidRing_A->Amide_AC1-C(=O)Nitro_ANO2(Pos 3)AcidRing_A->Nitro_AAnilineRing_APhenyl Ring(Unsubstituted)Amide_A->AnilineRing_AN-C1'AcidRing_BBenzoyl Ring(Unsubstituted)Amide_BAmide Linkage-C(=O)-NH-AcidRing_B->Amide_BC1-C(=O)AnilineRing_B3-NitroanilineRingAmide_B->AnilineRing_BN-C1'Nitro_BNO2(Pos 3')AnilineRing_B->Nitro_B

Figure 1: Structural connectivity comparison. Note the position of the nitro group relative to the carbonyl (Isomer A) versus the nitrogen (Isomer B).

Synthetic Pathways & Experimental Protocols

The synthesis of these isomers requires different starting materials. The key technical challenge lies in the nucleophilicity of the amine component.[1]

Comparative Retrosynthesis
FeatureIsomer A: N-phenyl-3-nitrobenzamideIsomer B: 3'-nitrobenzanilide
Bond Formed Amide (C-N)Amide (C-N)
Electrophile 3-Nitrobenzoyl chloride Benzoyl chloride
Nucleophile Aniline 3-Nitroaniline
Nucleophile Reactivity High (

of PhNH


4.[1][2]6)
Low (

of 3-NO

-PhNH


2.[1][2]5)
Reaction Difficulty Facile (Exothermic)Sluggish (Requires heat/catalyst)
Protocol A: Synthesis of N-phenyl-3-nitrobenzamide

Targeting the nitro group on the benzoyl ring.[1]

Reagents: 3-Nitrobenzoyl chloride (1.0 eq), Aniline (1.1 eq), Triethylamine (1.5 eq), DCM (Solvent).

  • Preparation: Dissolve 10 mmol of aniline and 15 mmol of triethylamine in 20 mL of anhydrous dichloromethane (DCM) under

    
    . Cool to 0°C.[1][2]
    
  • Addition: Dropwise add a solution of 10 mmol 3-nitrobenzoyl chloride in 10 mL DCM. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.[1]

  • Workup: Stir at room temperature for 2 hours. Wash organic layer with 1M HCl (to remove excess aniline), then sat.

    
    , then brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water.
    
Protocol B: Synthesis of 3'-nitrobenzanilide

Targeting the nitro group on the amine ring.[1]

Reagents: Benzoyl chloride (1.1 eq), 3-Nitroaniline (1.0 eq), Pyridine (Solvent/Base).[1]

Expert Insight: 3-Nitroaniline is a poor nucleophile due to the electron-withdrawing nitro group.[1][2] Standard Schotten-Baumann conditions (aq. NaOH) often fail or give low yields.[1][2] Pyridine is used as both solvent and catalyst (forming the reactive N-acylpyridinium intermediate).[1][2]

  • Preparation: Dissolve 10 mmol of 3-nitroaniline in 10 mL of dry pyridine.

  • Reaction: Add 11 mmol of benzoyl chloride dropwise. The mixture may require heating to 50-60°C to drive completion due to the deactivated amine.[1][2]

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 15 mL concentrated HCl (to neutralize pyridine).

  • Isolation: The product precipitates as a solid.[1][2] Filter, wash extensively with water, and recrystallize from Ethanol.

Spectroscopic Differentiation (Validation)

Once synthesized, the isomers must be distinguished. Mass Spectrometry (MS) provides the most definitive structural proof.

Mass Spectrometry: Fragmentation Logic

Both isomers show a molecular ion

12acylium ion1
  • Isomer A (Nitro on Acid side):

    • Cleavage: Ar-CO-NH-Ar'

      
      
      
      
    • Fragment: 3-Nitrobenzoyl cation

    • Diagnostic Peak: m/z ~150

  • Isomer B (Nitro on Amine side):

    • Cleavage: Ph-CO-NH-Ar'

      
      
      
      
      [2]
    • Fragment: Benzoyl cation

    • Diagnostic Peak: m/z 105

Proton NMR ( NMR)

The chemical shift of the amide NH proton is sensitive to the electronic environment of the ring attached to the nitrogen.

IsomerNH Shift (approx., DMSO-

)
Mechanistic Reason
3'-nitrobenzanilide ~10.5 - 10.8 ppm The nitro group on the N-phenyl ring is strongly electron-withdrawing, pulling density from the Nitrogen, making the NH proton more acidic and deshielded (downfield).[1]
N-phenyl-3-nitrobenzamide ~10.3 - 10.5 ppm The nitro group is on the carbonyl side.[1][2] While still withdrawing, its effect on the NH is inductive through the carbonyl, typically resulting in a slightly less deshielded signal than the direct N-aryl substitution.

Note: NMR shifts are solvent/concentration dependent.[1][2][4] MS is the preferred identification method.

Physical Properties Summary

PropertyN-phenyl-3-nitrobenzamide3'-nitrobenzanilide
CAS Number 2243-73-44771-08-8
IUPAC Name 3-nitro-N-phenylbenzamideN-(3-nitrophenyl)benzamide
Melting Point ~145-150°C (Lit.[1][2] varies)156-157°C
Solubility Low in water; Soluble in DMSO, DMFLow in water; Soluble in DMSO, DMF
pKa (NH) Higher (Less acidic)Lower (More acidic due to N-aryl

)

References

  • NIST Chemistry WebBook. Benzamide, N-(3-nitrophenyl)- (3'-nitrobenzanilide) Spectra and Properties.[1][2] National Institute of Standards and Technology.[1][2] [Link]

  • PubChem Compound Summary. N-(3-Nitrophenyl)benzamide (CID 78503).[1][2] National Center for Biotechnology Information.[1][2] [Link]

  • Organic Syntheses. General Procedures for Schotten-Baumann Benzoylation. Org.[1][2][5][6][7] Synth. Coll. Vol. 1, p. 82. [Link]

3-Nitrobenzanilide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Nitrobenzanilide (C₁₃H₁₀N₂O₃): Core Properties, Synthesis, and Analytical Frameworks

Abstract

3-Nitrobenzanilide is an aromatic organic compound featuring a benzamide core structure with a nitro group substituted at the meta-position of the aniline ring. As a member of the nitroarene class, it serves as a valuable synthetic intermediate and structural motif in medicinal chemistry and materials science. The strategic placement of the nitro group significantly influences the molecule's electronic properties, reactivity, and potential biological activity, making it a key building block for more complex molecular architectures. This guide provides a comprehensive technical overview of 3-Nitrobenzanilide, detailing its fundamental molecular and physicochemical properties, established synthetic routes, and robust analytical methodologies for characterization and quality control. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound for application in their work.

Core Molecular and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in any scientific endeavor. These identifiers and physical characteristics dictate its behavior in chemical reactions, its solubility in various solvent systems, and the appropriate analytical techniques for its study.

Chemical Identity
  • IUPAC Name : N-(3-nitrophenyl)benzamide[1]

  • Synonyms : 3'-Nitrobenzanilide, N-(m-Nitrophenyl)benzamide, m'-Nitrobenzanilide[1]

  • CAS Number : 4771-08-8[1]

Molecular Formula and Weight

The elemental composition and corresponding molecular weight are critical for stoichiometric calculations in synthesis and for mass spectrometry-based analysis.

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂O₃[1]
Molecular Weight 242.23 g/mol [1]
Exact Mass 242.06914219 Da[1]
Structural Representation

The two-dimensional structure of 3-Nitrobenzanilide illustrates the spatial arrangement of its constituent atoms and functional groups—a benzoyl group linked via an amide bond to a 3-nitrophenyl ring.

Caption: 2D Chemical Structure of 3-Nitrobenzanilide.

Physicochemical Data

The physical properties of a compound are essential for designing experimental conditions, including reaction temperature, solvent selection, and purification methods. Data for the closely related isomer, 4'-Nitrobenzanilide, is often used as a proxy when specific data for the 3'-isomer is sparse.

PropertyValue (4'-Nitrobenzanilide)Source
Melting Point 202-204 °C[2]
Boiling Point 327 °C at 760 mmHg[2]
Density 1.344 g/cm³[2]
Flash Point 151.5 °C[2]

Synthesis and Mechanistic Insights

The construction of the 3-Nitrobenzanilide scaffold is typically achieved through standard, high-yielding amide bond formation reactions. The choice of synthetic route is dictated by the availability and cost of starting materials, desired purity, and scalability.

Primary Synthetic Pathway: Acylation of 3-Nitroaniline

The most direct and common synthesis involves the nucleophilic acyl substitution reaction between 3-nitroaniline and benzoyl chloride. This method is favored for its efficiency and the high reactivity of the acid chloride.

Causality of Experimental Design:

  • Reactants : 3-nitroaniline is chosen for the specific placement of the nitro group. Benzoyl chloride is a highly reactive acylating agent, ensuring the reaction proceeds efficiently, often without the need for a catalyst.

  • Base : A weak base, such as pyridine or triethylamine, is included to act as a nucleophilic catalyst and to neutralize the hydrochloric acid (HCl) byproduct. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

  • Solvent : An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

Experimental Protocol: Synthesis of 3-Nitrobenzanilide

This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reactant Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition : Add pyridine (1.1 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation : Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up : Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Nitrobenzanilide.

Synthetic Workflow Diagram

G Reactants Reactants (3-Nitroaniline, Benzoyl Chloride) ReactionVessel Reaction at 0°C to RT (DCM, Pyridine) Reactants->ReactionVessel Workup Aqueous Work-up (HCl, NaHCO₃, Brine) ReactionVessel->Workup Isolation Isolation (Drying & Evaporation) Workup->Isolation Purification Recrystallization (e.g., Ethanol/Water) Isolation->Purification Product Pure 3-Nitrobenzanilide Purification->Product G start Synthesized Batch of 3-Nitrobenzanilide hplc Purity Check by HPLC start->hplc nmr Structural Confirmation by NMR hplc->nmr Purity ≥ 98% fail Batch Fails QC (Repurify or Reject) hplc->fail Purity < 98% ms MW Confirmation by GC-MS nmr->ms Structure Correct nmr->fail Structure Incorrect pass Batch Passes QC ms->pass MW Correct ms->fail MW Incorrect

Caption: Decision Pathway for Quality Control of 3-Nitrobenzanilide.

Relevance in Medicinal Chemistry and Drug Development

Aromatic nitro compounds are a cornerstone in the synthesis of pharmaceuticals and bioactive molecules. [3]The nitro group is a versatile functional group; it can act as a bioisostere for other groups, participate in hydrogen bonding, and, most importantly, can be readily reduced to the corresponding amine. This amine then serves as a key handle for further molecular elaboration.

The benzanilide scaffold itself is a "privileged structure" in drug discovery, appearing in a wide array of therapeutic agents. The combination of the nitro group and the benzanilide core in 3-Nitrobenzanilide makes it a highly attractive starting point for the synthesis of compound libraries targeting various disease areas, including:

  • Oncology : As precursors to kinase inhibitors.

  • Infectious Diseases : As a scaffold for novel antibacterial or antiparasitic agents. [4]* Cardiovascular Disease : The related intermediate, 3-nitrobenzaldehyde, is crucial for synthesizing dihydropyridine calcium channel blockers. [5] The reduction of the nitro group in 3-Nitrobenzanilide yields 3-aminobenzanilide, a bifunctional molecule ready for diversification at the newly formed amino group, enabling the rapid exploration of chemical space in lead optimization campaigns.

Safety, Handling, and Storage

While specific data for 3-Nitrobenzanilide is limited, data from related nitroaromatic compounds and general laboratory safety principles should be strictly followed.

  • Hazard Identification : Similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. [6][7]* Handling : Use personal protective equipment, including safety glasses with side-shields, gloves, and a lab coat. [7]Handle only in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation. [8][9]Wash hands thoroughly after handling.

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. [8][9]Store away from strong oxidizing agents.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • A Comparative Guide to Purity Assessment of Synthesized 3-Nitrobenzaldehyde. Benchchem.
  • Cas 3393-96-2,4'-NITROBENZANILIDE. LookChem.
  • Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.
  • 3 Nitrobenzaldehyde. Scribd.
  • 3-NITROBENZALDEHYDE FOR SYNTHESIS MSDS CAS No. Loba Chemie.
  • 3-NITRO BENZALDEHYDE CAS NO 99-61-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Mechanism of reaction involved in the synthesis of nitrobenzamide derivatives. ResearchGate.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Benzamide, N-(3-nitrophenyl)-. PubChem. Available from: [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available from: [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. Available from: [Link]

Sources

An In-Depth Technical Guide to the Melting Point of 3-Nitrobenzanilide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Melting Point and Structural Ambiguity

The melting point of a crystalline solid is a fundamental physical property, serving as a primary indicator of purity and a crucial first step in structural identification. For a given compound, the transition from a highly ordered solid lattice to a liquid state occurs at a specific temperature and over a narrow range, assuming the sample is pure. Any deviation, such as a depressed and broadened melting range, immediately signals the presence of impurities. In the context of drug development and chemical synthesis, precise melting point determination is a non-negotiable aspect of quality control and characterization.

This guide focuses on the melting point of 3-nitrobenzanilide . However, this name is structurally ambiguous. It can refer to two distinct isomers, depending on which phenyl ring bears the nitro substituent:

  • N-(3-nitrophenyl)benzamide (also known as 3'-nitrobenzanilide): The nitro group is on the aniline-derived ring.

  • N-phenyl-3-nitrobenzamide: The nitro group is on the benzoyl-derived ring.

Structural isomers of 3-Nitrobenzanilide

This guide will primarily address N-(3-nitrophenyl)benzamide , for which literature data is available, while also acknowledging the data gap for its isomer. Understanding the principles and protocols herein will empower researchers to confidently determine and interpret the melting point of their synthesized materials.

Literature Melting Point Values

A review of chemical literature and databases provides established melting point values. For comparative purposes, the melting point of the parent compound, benzanilide, is also included.

Compound NameStructureCAS NumberLiterature Melting Point (°C)
BenzanilideBenzanilide Structure93-98-1161 - 164[1][2][3][4]
N-(3-nitrophenyl)benzamide N-(3-nitrophenyl)benzamide Structure4771-08-8155[5]
N-phenyl-3-nitrobenzamide N-phenyl-3-nitrobenzamide Structure2243-73-4No data readily available

Theoretical Principles: Factors Influencing Melting Point

The energy required to disrupt the crystal lattice of a solid—its melting point—is dictated by several key molecular and bulk properties.

Intermolecular Forces

The strength of the forces holding molecules together in a crystal lattice is the primary determinant of the melting point. Stronger interactions require more thermal energy to overcome.

  • Hydrogen Bonding: Benzanilides possess an N-H bond and a carbonyl group (C=O), allowing for strong intermolecular hydrogen bonding. This is a significant factor contributing to their relatively high melting points.

  • Dipole-Dipole Interactions: The polar nitro group (NO₂) and the amide linkage introduce significant dipole moments, leading to strong electrostatic attractions between molecules.[3]

  • Van der Waals Forces: These London dispersion forces are present in all molecules and increase with molecular size and surface area.[4]

Molecular Structure (Symmetry and Packing)

How efficiently molecules can pack into a rigid, ordered crystal lattice influences the melting point. More symmetrical molecules tend to pack more tightly and have higher melting points than their less symmetrical isomers because more energy is needed to break the well-organized structure.[4]

The Effect of Impurities (Melting Point Depression)

A pure compound has a characteristic, sharp melting point (typically a range of 1-2°C). When a soluble impurity is present, it disrupts the uniform crystal lattice structure.[3] This disruption weakens the overall intermolecular forces, resulting in two observable effects:

  • Melting Point Depression: The temperature at which melting begins is lowered.

  • Melting Point Broadening: The temperature range over which the entire sample melts becomes wider.

This principle is the foundation of the mixed melting point technique used for compound identification.

Core factors that determine the melting point of an organic solid.

Experimental Determination of Melting Point

Accurate determination requires meticulous technique and adherence to established protocols.

Standard Protocol: The Capillary Method

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform heat transfer.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm high) should enter the tube.

  • Packing the Sample: To pack the powder tightly at the bottom of the sealed tube, repeatedly drop the capillary tube (sealed end down) through a long glass tube onto a hard surface. A densely packed sample is crucial for accurate measurement.

  • Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly (e.g., 10-20°C per minute) to find an approximate melting range. This saves time during the accurate determination. Allow the apparatus to cool to at least 20°C below this approximate range.

  • Accurate Determination: Begin heating again, but at a much slower rate (1-2°C per minute) as you approach the expected melting point.

  • Record the Melting Range:

    • T1: Record the temperature at which the first droplet of liquid is observed.

    • T2: Record the temperature at which the last crystal of solid melts completely into a clear liquid.

  • Reporting: Report the result as a range: T1 - T2. For a pure sample of N-(3-nitrophenyl)benzamide, this should be a narrow range around 155°C.

Melting_Point_Workflow start Start prep 1. Prepare Sample (Dry & Grind to Fine Powder) start->prep load 2. Load Capillary Tube (2-3 mm height) prep->load pack 3. Pack Sample Tightly load->pack setup 4. Place in Apparatus pack->setup heat_fast 5. Heat Rapidly (Find Approximate MP) setup->heat_fast cool 6. Cool Apparatus (>20°C below approx. MP) heat_fast->cool heat_slow 7. Heat Slowly (1-2°C / minute) cool->heat_slow observe 8. Observe & Record Range (T1: First drop, T2: All liquid) heat_slow->observe end End observe->end Mixed_MP_Logic start Perform Mixed Melting Point Test (Unknown + Reference Standard) outcome1 Melting point of mixture is UNCHANGED and SHARP start->outcome1 Observe Result outcome2 Melting point of mixture is DEPRESSED and BROAD start->outcome2 Observe Result result1 Conclusion: Compounds are IDENTICAL outcome1->result1 result2 Conclusion: Compounds are DIFFERENT outcome2->result2

Decision logic for interpreting a mixed melting point experiment.

Context: Synthesis and Purification of 3'-Nitrobenzanilide

The purity of a synthesized compound, which is directly reflected in its melting point, depends on the reaction and subsequent purification.

Synthesis via Schotten-Baumann Reaction

Benzanilides are commonly synthesized by the acylation of an amine with an acyl chloride, a method known as the Schotten-Baumann reaction. For N-(3-nitrophenyl)benzamide, the reactants are 3-nitroaniline and benzoyl chloride, typically in the presence of a base (like pyridine or aqueous NaOH) to neutralize the HCl byproduct.

Reactants:

  • 3-Nitroaniline

  • Benzoyl Chloride

  • Base (e.g., Pyridine)

The crude product isolated from the reaction mixture will contain unreacted starting materials and byproducts, necessitating purification.

Purification by Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds. The principle is to find a solvent that dissolves the compound readily at a high temperature but sparingly at a low temperature.

General Recrystallization Protocol:

  • Solvent Selection: For a polar molecule like 3'-nitrobenzanilide, polar solvents are a good starting point. Ethanol or an ethanol/water mixed solvent system are commonly effective for anilines and their derivatives.

  • Dissolution: Dissolve the crude solid in a minimum amount of the chosen solvent at its boiling point. Using the absolute minimum amount of hot solvent is key to maximizing yield.

  • Decolorization (if necessary): If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution to adsorb them. The charcoal is then removed by hot gravity filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals completely (e.g., in a vacuum oven) before determining the final melting point. Any residual solvent will act as an impurity and depress the melting point.

Conclusion

The melting point is more than a mere physical constant; it is a powerful diagnostic tool for the research scientist. For N-(3-nitrophenyl)benzamide (3'-nitrobenzanilide) , the literature value of 155°C serves as a critical benchmark. Achieving a sharp melting range at this temperature is a strong indicator of successful synthesis and purification. By mastering the theoretical principles and applying meticulous experimental techniques, including the capillary method and mixed melting point analysis, researchers can ensure the integrity of their materials and the validity of their subsequent work.

References

Sources

Technical Guide: Hazard Profiling and Safe Handling of 3-Nitrobenzanilide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) & Technical Hazard Guide: 3-Nitrobenzanilide (CAS 610-01-5) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Nitrobenzanilide (N-phenyl-3-nitrobenzamide) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and dyes. While structurally similar to the benign benzanilide, the introduction of the nitro group at the meta position of the benzoyl moiety significantly alters its toxicological profile.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound's hazards. It focuses on the latent risks of methemoglobinemia , the specific requirements for anhydrous amide coupling safety, and the "read-across" toxicology derived from its metabolic precursors.

Chemical Identity & Physical Properties[1][2][3][4]

Identity Verification: Researchers must distinguish this compound from its isomers (e.g., 4'-nitrobenzanilide) to ensure accurate hazard assessment.

PropertySpecification
Chemical Name 3-Nitrobenzanilide (N-phenyl-3-nitrobenzamide)
CAS Number 610-01-5
Molecular Formula C₁₃H₁₀N₂O₃
Molecular Weight 242.23 g/mol
Structure (SMILES) O=C(Nc1ccccc1)c2cccc(=O)c2
Physical State Pale yellow to off-white crystalline solid
Melting Point ~154–156 °C (Literature consensus)
Solubility Insoluble in water; Soluble in DMSO, DMF, hot Ethanol

Hazard Identification (GHS & Mechanistic)

GHS Classification

Based on read-across data from nitrobenzoyl chlorides and nitroanilines.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[1][2]
Skin Irritation Cat. 2H315: Causes skin irritation.[1]
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[1]
STOT - Single Exp. Cat. 3H335: May cause respiratory irritation.
Aquatic Toxicity Cat. 3H412: Harmful to aquatic life with long-lasting effects.
Deep Dive: The Methemoglobinemia Risk

While 3-nitrobenzanilide is an amide, metabolic hydrolysis or reduction can release nitro-aromatic species. The primary toxicological concern for any nitro-aromatic handling is Methemoglobinemia .

  • Mechanism: Nitro compounds can be reduced in vivo to nitroso and hydroxylamine intermediates. These metabolites oxidize ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot bind oxygen.[3]

  • Clinical Sign: Cyanosis (blue/grey skin discoloration) is the hallmark sign, often delayed 2–4 hours post-exposure.

  • Detection: Standard pulse oximetry is unreliable for MetHb; co-oximetry is required.

Synthesis & Handling Workflows

Synthesis Safety (Schotten-Baumann Reaction)

The most common synthesis route involves reacting 3-nitrobenzoyl chloride with aniline. This reaction is highly exothermic and generates HCl gas.

Critical Control Points:

  • Acid Chloride Handling: 3-Nitrobenzoyl chloride is a lachrymator and corrosive. It must be handled in a moisture-free environment to prevent hydrolysis to HCl.

  • Exotherm Management: The addition of the acid chloride to the aniline/base mixture must be dropwise at <10°C.

Visualization: Synthesis Safety Logic

The following diagram outlines the logical flow and safety checkpoints for the synthesis.

SynthesisWorkflow Reagents Reagents: 3-Nitrobenzoyl Chloride + Aniline Setup Setup: Dry Solvents (DCM/THF) Inert Atmosphere (N2) Reagents->Setup Hazard_Skin Risk: Skin Absorption Control: Nitrile + Laminate Gloves Reagents->Hazard_Skin Contact Risk Addition Addition Phase: Dropwise at 0-5°C (Exotherm Control) Setup->Addition Reaction Reaction: Formation of Amide Bond HCl Generation Addition->Reaction Quench Quench: Add Dilute NaHCO3 (Neutralize HCl) Reaction->Quench Hazard_HCl Risk: HCl Gas Release Control: Fume Hood + Scrubber Reaction->Hazard_HCl Generates Isolation Isolation: Filtration of Solid Product Quench->Isolation

Caption: Synthesis workflow for 3-Nitrobenzanilide highlighting critical safety control points for exotherm and byproduct management.

Safety Protocols & Self-Validating Systems

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for nitro-aromatics due to high permeability.

Protection TypeRecommendationRationale
Hand Protection Double-gloving: Nitrile (inner) + Silver Shield/Laminate (outer)Nitro compounds can permeate nitrile in <15 mins. Laminate provides >4hr breakthrough time.
Respiratory P3 / N99 Particulate Respirator Required if handling powder outside a hood. Prevents inhalation of dust which is rapidly absorbed.
Eye Protection Chemical Goggles + Face ShieldSynthesis involves corrosive acid chlorides; risk of splash is high.
Engineering Controls
  • Containment: All weighing of the solid must occur in a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of 100 fpm.

  • Decontamination: Surfaces should be wiped with ethanol followed by a soap/water wash. The "yellow stain" characteristic of nitro compounds serves as a visual indicator of contamination.

Emergency Response

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. Alert medical personnel to potential Methemoglobinemia.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol for skin cleaning as it may enhance transdermal absorption of the nitro compound.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][4]

Fire Fighting
  • Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical.[1]

  • Hazard: Emits toxic fumes of Nitrogen Oxides (NOₓ) and Carbon Monoxide (CO) under fire conditions. Firefighters must wear SCBA.

References

  • PubChem. (2025). Benzamide, N-(3-nitrophenyl)- (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • LookChem. (2024). 4'-Nitrobenzanilide Physical Properties (Isomer Comparison). Retrieved from [Link]

Sources

3-Nitrobenzanilide: A Core Intermediate in the Synthesis of PARP Inhibitors - A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Poly(ADP-ribose) polymerase (PARP) inhibitors represent a paradigm shift in targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. The clinical success of drugs like Olaparib, Rucaparib, and Talazoparib has intensified the focus on robust and scalable synthetic routes for these complex molecules.[1] At the heart of many of these synthetic pathways lies the benzamide scaffold, a critical pharmacophore that mimics the nicotinamide moiety of the natural PARP substrate, NAD+. This technical guide provides an in-depth examination of 3-nitrobenzanilide, a pivotal intermediate that serves as a strategically functionalized precursor to the core 3-aminobenzamide structure essential for PARP inhibition. We will explore the synthesis, purification, characterization, and critical downstream conversion of 3-nitrobenzanilide, offering field-proven insights and detailed protocols for researchers and drug development professionals.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that functions as a primary sensor for DNA single-strand breaks (SSBs).[2] Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, using NAD+ as a substrate.[3] This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the damage site, facilitating the base excision repair (BER) pathway.[2]

In healthy cells, if SSBs are not repaired, they can degrade into more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are primarily repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.

The therapeutic strategy of PARP inhibition is rooted in the concept of synthetic lethality . In cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations), the cell becomes heavily reliant on PARP-mediated SSB repair to maintain genomic integrity. When a PARP inhibitor is introduced, SSBs can no longer be efficiently repaired, leading to their accumulation and subsequent collapse of replication forks, creating DSBs. Since the HR pathway is already compromised, these DSBs cannot be repaired, resulting in catastrophic genomic instability and selective cancer cell death.[1] Furthermore, many PARP inhibitors also function by "trapping" the PARP enzyme on the DNA, where the inhibited PARP-DNA complex itself becomes a cytotoxic lesion that obstructs DNA replication.[4]

PARP_Pathway cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell with PARP Inhibition SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER initiates Cell_Survival Genomic Stability & Cell Survival BER->Cell_Survival leads to DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) Repair DSB->HR repaired by HR->Cell_Survival SSB_inhib DNA Single-Strand Break (SSB) PARP_trapped PARP Trapping & Inhibition of BER SSB_inhib->PARP_trapped PARPi PARP Inhibitor PARPi->PARP_trapped causes DSB_accum DSB Accumulation PARP_trapped->DSB_accum leads to HR_deficient Deficient HR Repair (e.g., BRCA mutation) DSB_accum->HR_deficient cannot be repaired by Apoptosis Synthetic Lethality & Cell Death HR_deficient->Apoptosis

Figure 1: Mechanism of PARP Inhibition and Synthetic Lethality.
3-Nitrobenzanilide: The Keystone Intermediate

3-Nitrobenzanilide (N-(3-nitrophenyl)benzamide) is a strategically designed intermediate. Its structure contains the core benzanilide framework required for PARP interaction, while the nitro group at the meta-position serves two critical functions:

  • Deactivation: The electron-withdrawing nature of the nitro group deactivates the aniline ring, preventing unwanted side reactions during the initial amide bond formation.

  • Latent Functionality: The nitro group is a robust and stable functional group that can be selectively and cleanly reduced to a primary amine (the 3-amino group) in a later synthetic step. This amine is crucial for mimicking the interactions of the nicotinamide ring of NAD+ within the PARP active site.

PropertyValueReference
Chemical Formula C₁₃H₁₀N₂O₃[5]
Molecular Weight 242.23 g/mol [5]
Appearance White to pale yellow solid[6]
Melting Point 154-156 °C (Typical)Varies by purity
CAS Number 4771-08-8[5]
Solubility Soluble in ethanol, ether, chloroform; limited in water[6]
Synthesis and Purification of 3-Nitrobenzanilide

The most direct and industrially scalable method for synthesizing 3-nitrobenzanilide is the Schotten-Baumann reaction, which involves the acylation of 3-nitroaniline with benzoyl chloride under basic conditions.

Experimental Protocol: Synthesis of 3-Nitrobenzanilide

Materials:

  • 3-Nitroaniline (1.0 eq)

  • Benzoyl Chloride (1.05 eq)

  • 10% Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl Ether

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Setup: In a 250 mL Erlenmeyer flask, suspend 3-nitroaniline (e.g., 5.0 g, 36.2 mmol) in 50 mL of 10% aqueous NaOH solution. Stir vigorously at room temperature to create a fine slurry. The basic solution neutralizes the HCl that is generated during the reaction, driving the equilibrium towards product formation.[7]

  • Acylation: While maintaining vigorous stirring, add benzoyl chloride (e.g., 4.4 mL, 38.0 mmol) dropwise to the suspension over 10-15 minutes. An immediate reaction occurs, forming a solid precipitate. The dropwise addition is crucial to control the exothermic reaction and prevent potential hydrolysis of the benzoyl chloride.

  • Reaction Completion: After the addition is complete, seal the flask and continue to stir vigorously for an additional 30-45 minutes at room temperature. The disappearance of the characteristic sharp odor of benzoyl chloride indicates the reaction is nearing completion.

  • Isolation: Dilute the reaction mixture with 100 mL of cold deionized water. Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of deionized water to remove any unreacted 3-nitroaniline salts and sodium benzoate. Finally, wash with a small portion of cold ethanol to remove highly colored impurities.

  • Drying: Press the solid dry on the funnel and then transfer it to a watch glass to air-dry. A typical crude yield is in the range of 85-95%.

Purification by Recrystallization

Recrystallization is the gold standard for purifying the crude product. Ethanol is an excellent solvent choice as 3-nitrobenzanilide exhibits high solubility at elevated temperatures and low solubility at room temperature.[8]

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve the solid at the boiling point.[9]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Remove the charcoal via hot gravity filtration.[9]

  • Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry to a constant weight. The melting point of the purified product should be sharp.

Synthesis_Workflow Start Start: 3-Nitroaniline & Benzoyl Chloride Reaction Schotten-Baumann Reaction (10% NaOH, RT, 45 min) Start->Reaction Isolation Isolation (Vacuum Filtration) Reaction->Isolation Wash Washing (DI Water, Cold Ethanol) Isolation->Wash Crude Crude 3-Nitrobenzanilide Wash->Crude Recrystallize Recrystallization (Hot Ethanol) Crude->Recrystallize Purified Purified 3-Nitrobenzanilide Recrystallize->Purified End End Product Purified->End

Figure 2: General workflow for the synthesis and purification of 3-nitrobenzanilide.
Characterization and Quality Control

Confirming the identity and purity of the synthesized 3-nitrobenzanilide is a self-validating step in the protocol.

  • Melting Point: A sharp melting point close to the literature value is a primary indicator of purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1660 cm⁻¹), and strong peaks for the nitro group (around 1530 and 1350 cm⁻¹).[10]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will confirm the structure, showing distinct signals for the aromatic protons on both rings and a characteristic downfield singlet for the amide N-H proton.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct product has been formed.

The Critical Reduction Step: From Nitro- to Amino-Benzanilide

The conversion of the nitro group to an amine is the key transformation that "activates" the intermediate for its role as a PARP inhibitor pharmacophore. This requires a chemoselective reduction that leaves the amide bond intact. Catalytic hydrogenation is the preferred industrial method due to its high efficiency and clean reaction profile.[11]

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 3-Nitrobenzanilide (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol% Pd)

  • Ethanol or Methanol

  • Hydrogen (H₂) gas

  • Parr hydrogenator or similar pressure vessel

  • Celite®

Procedure:

  • Vessel Setup: In a suitable pressure vessel, dissolve the purified 3-nitrobenzanilide (e.g., 5.0 g, 20.6 mmol) in 100 mL of ethanol.[11]

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (e.g., ~220 mg, 1 mol%) to the solution. The catalyst is often handled as a slurry to prevent it from becoming airborne.

  • Hydrogenation: Seal the vessel, purge it several times with an inert gas like nitrogen to remove all oxygen, and then introduce hydrogen gas to the desired pressure (typically 1-4 atm or ~15-60 psi).[11]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material. The reaction is typically complete within 2-8 hours.

  • Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to completely remove the palladium catalyst. This step is critical, as residual heavy metals are unacceptable in pharmaceutical intermediates. Wash the Celite pad with a small amount of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-aminobenzanilide as a solid. The product is often of high purity (>98%) and may not require further purification. Expected yield is typically >95%.

Comparison of Reduction Methods

While catalytic hydrogenation is preferred, other methods can be employed depending on available resources.

MethodReducing AgentsSolventTemp (°C)Typical YieldCausality & Field Insights
Catalytic Hydrogenation H₂ gas, 5-10% Pd/CEthanol, Methanol25 - 50>95%Expertise: The cleanest and most efficient method. Generates only water as a byproduct. Trustworthiness: Requires specialized pressure equipment and careful handling of flammable H₂ gas and pyrophoric catalysts.[11]
Iron/Acid Reduction Fe powder, HCl or Acetic AcidEthanol/Water70 - 10075 - 90%Expertise: A classic, robust, and cost-effective method. Trustworthiness: Generates large amounts of iron salt waste, requiring a more intensive workup (filtration, neutralization). Not ideal for large-scale green chemistry processes.[11]
Sodium Borohydride NaBH₄ / Ni(PPh₃)₄EthanolRoom Temp85 - 94%Expertise: A milder alternative to catalytic hydrogenation that does not require high pressure. Trustworthiness: The nickel catalyst can be toxic and requires careful removal. The borohydride reagent can also reduce other sensitive functional groups if not controlled.[12]
3-Aminobenzanilide: A Foundational Scaffold for PARP Inhibitors

3-Aminobenzamide, the product derived from 3-nitrobenzanilide, is itself a known PARP inhibitor, albeit with lower potency compared to clinically approved drugs.[2][3] Its inhibitory activity stems from its structural similarity to the nicotinamide head of NAD+, allowing it to compete for the enzyme's active site. The benzamide portion forms key hydrogen bonds with amino acid residues Gly863 and Ser904 in the PARP1 catalytic domain, while the aromatic ring engages in π-stacking interactions with Tyr907.[13]

This fundamental binding motif makes 3-aminobenzamide an invaluable building block. More complex and potent PARP inhibitors, such as Olaparib, build upon this core benzamide structure by adding other functionalities and ring systems to occupy adjacent pockets in the enzyme, thereby increasing binding affinity and specificity.

Figure 3: 3-Aminobenzamide as a structural mimic of the NAD+ nicotinamide moiety and a core component of advanced PARP inhibitors.
Safety and Handling

Nitroaromatic compounds like 3-nitrobenzanilide should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-Nitrobenzanilide is more than just a simple chemical; it is a cornerstone intermediate in the development of life-saving PARP inhibitors. Its synthesis is straightforward and scalable, and its chemical properties are ideally suited for introducing the critical 3-aminobenzamide pharmacophore required for potent enzyme inhibition. Understanding the synthesis, purification, and strategic conversion of this molecule provides researchers and drug developers with the foundational knowledge necessary to innovate and produce the next generation of targeted cancer therapies.

References
  • Johnston, D. H., & Taylor, C. R. (2011). 4-Nitro-N-(3-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2735. [Link]

  • Desai, N. C., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. [Link]

  • Johnston, D. H., & Taylor, C. R. (2011). 4-Nitro-N-(3-nitrophenyl)benzamide. Acta Crystallographica Section E, E67(10), o2735. [Link]

  • Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Taylor & Francis Online. [Link]

  • Ahmad, S., et al. (2012). N-(3-Nitrobenzylidene)aniline. Acta Crystallographica Section E, E68(1), o153. [Link]

  • Johnston, D. H. (2011). 4-Nitro-N-(3-nitrophenyl)benzamide. Dean Johnston. [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. UTSC. [Link]

  • Taha, M., et al. (2019). Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. MDPI. [Link]

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  • Stenutz, R. (n.d.). N-(3-nitrophenyl)benzamide. Stenutz. [Link]

  • ResearchGate. (n.d.). Structures of 3-aminobenzamides reported by Schü ler, Linusson et al. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Benzanilide. Organic Syntheses Procedure. [Link]

  • Zare, A., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

  • Kamal, A., et al. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC. [Link]

  • AdooQ Bioscience. (n.d.). 3-Aminobenzamide | PARP Inhibitor. AdooQ. [Link]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Oxford Instruments. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • NIST. (n.d.). Benzaldehyde, 3-nitro-. NIST WebBook. [Link]

  • Langelier, M.-F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. PNAS, 119(10), e2119055119. [Link]

  • Scribd. (n.d.). Recrystallization Techniques for Purification. Scribd. [Link]

  • Henkel, K., et al. (1996). Process for the preparation of amines by catalytic hydrogenation of nitriles.
  • Concordia University. (n.d.). Experiment 2: Recrystallization. Concordia University. [Link]

  • Weissberg, Z., et al. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. Semantic Scholar. [Link]

  • Studocu. (n.d.). SYNTHESIS Benzanilide BY BENZOLATION. Studocu. [Link]

  • Almac. (2019). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Almac Group. [Link]

  • BPS Bioscience. (n.d.). 3-aminobenzamide PARP1, PARP2. BPS Bioscience. [Link]

  • NIST. (n.d.). Benzaldehyde, 3-nitro-. NIST WebBook. [Link]

  • Wang, Y., et al. (2016). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry. [Link]

  • Scribd. (n.d.). Synthesis of Benzanilide from Aniline. Scribd. [Link]

  • Theurer, K., & Krings, P. (1981). Process for the catalytic hydrogenation of nitrobenzene.
  • Benaglia, M., et al. (2015). Process for the reduction of nitro derivatives to amines.
  • Aidic. (2022). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. Aidic. [Link]

  • Shi, F., et al. (n.d.). Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. The Royal Society of Chemistry. [Link]

  • Zarrin, S., et al. (2013). A green protocol for reduction of aromatic nitro compounds to amines. TSI Journals. [Link]

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Methodological & Application

Application Notes and Protocols: Schotten-Baumann Synthesis of 3-Nitrobenzanilide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Schotten-Baumann Reaction in Modern Synthesis

The Schotten-Baumann reaction, a cornerstone of organic synthesis first described in the 1880s, remains a highly reliable and versatile method for the formation of amides and esters.[1][2] This application note provides a detailed protocol for the synthesis of 3-Nitrobenzanilide, a valuable intermediate in various chemical and pharmaceutical applications, through the reaction of 3-nitroaniline with benzoyl chloride under aqueous basic conditions. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[1][3] The presence of a base, typically sodium hydroxide, is crucial for neutralizing the hydrochloric acid byproduct, which drives the reaction to completion.[2]

This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive walkthrough of the experimental procedure, including the underlying mechanistic principles, safety considerations, and methods for purification and characterization of the final product.

Reaction Mechanism and Rationale

The Schotten-Baumann reaction for the synthesis of 3-Nitrobenzanilide involves the nucleophilic attack of the amino group of 3-nitroaniline on the carbonyl carbon of benzoyl chloride. The reaction is facilitated by a base, which deprotonates the resulting positively charged intermediate and neutralizes the HCl formed, preventing the protonation of the starting amine.[2]

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-Nitroaniline 3-Nitroaniline Tetrahedral Intermediate Tetrahedral Intermediate 3-Nitroaniline->Tetrahedral Intermediate Nucleophilic Attack Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Tetrahedral Intermediate Protonated Amide Protonated Amide Tetrahedral Intermediate->Protonated Amide Elimination of Cl- 3-Nitrobenzanilide 3-Nitrobenzanilide Protonated Amide->3-Nitrobenzanilide Deprotonation by OH-

Diagram 1: Reaction mechanism for the synthesis of 3-Nitrobenzanilide.

Materials and Equipment

Reagent/EquipmentSpecificationsSupplier/Source
3-Nitroaniline99% puritySigma-Aldrich
Benzoyl Chloride99% puritySigma-Aldrich
Sodium HydroxideACS reagent gradeFisher Scientific
Ethanol95%Fisher Scientific
Deionized Water---In-house
250 mL Erlenmeyer Flask------
Magnetic Stirrer and Stir Bar------
Graduated Cylinders------
Büchner Funnel and Filter Flask------
Filter PaperWhatman No. 1---
Beakers------
Hot Plate------
Melting Point Apparatus------
FT-IR Spectrometer------
NMR Spectrometer------

Experimental Protocol

Safety Precautions:

  • Benzoyl chloride is corrosive, a lachrymator, and reacts with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]

  • 3-Nitroaniline is toxic if swallowed or in contact with skin and may cause long-lasting harmful effects to aquatic life.[6][7] Avoid inhalation and skin contact.

  • Sodium hydroxide is corrosive and can cause severe burns.[4] Handle with care.

Procedure:

  • Preparation of the Amine Solution: In a 250 mL Erlenmeyer flask, dissolve 2.0 g of 3-nitroaniline in 50 mL of deionized water.

  • Addition of Base: To the 3-nitroaniline solution, add 30 mL of a 10% aqueous sodium hydroxide solution. Stir the mixture using a magnetic stirrer until the 3-nitroaniline has completely dissolved.

  • Acylation: While stirring vigorously, slowly add 3.0 mL of benzoyl chloride to the reaction mixture. The addition should be done portion-wise, approximately 1.0 mL at a time.[8]

  • Reaction: After the complete addition of benzoyl chloride, stopper the flask and continue to stir vigorously for 15-20 minutes. The odor of benzoyl chloride should dissipate as the reaction proceeds.[8]

  • Isolation of the Crude Product: Dilute the reaction mixture with cold deionized water. The crude 3-Nitrobenzanilide will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter paper with several portions of cold deionized water to remove any unreacted starting materials and inorganic salts.

Work-up and Purification

Recrystallization:

The crude 3-Nitrobenzanilide can be purified by recrystallization from ethanol.[8]

  • Solvent Selection: A suitable recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9][10] Ethanol is a common choice for benzanilide derivatives.[8]

  • Dissolution: Transfer the crude product to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid completely dissolves.[11]

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal.[12]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, pure crystals of 3-Nitrobenzanilide will form. Further cooling in an ice bath can maximize the yield.[11]

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.[10]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Characterization of 3-Nitrobenzanilide

Analytical TechniqueExpected ResultReference
Melting Point 153-155 °C[Varies by source]
Appearance Off-white to pale yellow crystalline solid---
FT-IR (cm⁻¹) ~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1530 & ~1350 (N-O stretch of nitro group)[13]
¹H NMR (CDCl₃, δ ppm) Aromatic protons and the N-H proton signals.[14]
¹³C NMR (CDCl₃, δ ppm) Signals corresponding to the carbonyl carbon and the aromatic carbons.[14]

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction; loss of product during work-up.Ensure vigorous stirring and sufficient reaction time. Be careful during transfers and washing steps.
Oily Product "Oiling out" during recrystallization.Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow for slower cooling.[9]
Product Fails to Crystallize Solution is not saturated; supersaturation.Concentrate the solution by evaporating some solvent. Induce crystallization by scratching the inside of the flask or by adding a seed crystal.[9]

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 3-Nitrobenzanilide via the Schotten-Baumann reaction. By following the outlined procedures for reaction, purification, and characterization, researchers can reliably synthesize this important chemical intermediate with high purity. The principles and techniques described herein are broadly applicable to the synthesis of other amides, underscoring the continued importance of this classic named reaction in modern organic chemistry.

References

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Application Notes and Protocols for the Microwave-Assisted Synthesis of Nitrobenzanilides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Amide Bond Formation with Microwave Synthesis

Nitrobenzanilides are a class of organic compounds with significant importance in medicinal chemistry and materials science, serving as key intermediates in the synthesis of various pharmaceuticals and functional materials.[1] Traditionally, the synthesis of these amide-containing molecules involves conventional heating methods that often require long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology that dramatically accelerates chemical reactions, increases product yields, and often leads to cleaner reaction profiles.[3][4]

This document provides detailed application notes and protocols for the efficient synthesis of ortho-, meta-, and para-nitrobenzanilides utilizing microwave irradiation. The methodologies presented herein are designed to be robust, reproducible, and scalable, offering a significant improvement over classical synthetic approaches.

The primary advantages of employing microwave energy for the synthesis of nitrobenzanilides include:

  • Rapid Reaction Times: Reactions are often completed in minutes as opposed to hours.[2][5]

  • Higher Yields: Increased reaction efficiency frequently leads to higher isolated yields of the desired products.[6]

  • Energy Efficiency: Microwave heating is a highly efficient process that saves a significant amount of energy by heating the sample directly, rather than the apparatus.[4]

  • Greener Chemistry: The use of microwave irradiation often allows for solvent-free reactions or the use of more environmentally benign solvents, aligning with the principles of green chemistry.[7]

The Underpinnings of Microwave-Assisted Synthesis: A Mechanistic Overview

Microwave-assisted synthesis accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction.[8]

  • Dipolar Polarization: Polar molecules, such as the reactants and any polar solvents used in the synthesis of nitrobenzanilides, attempt to align themselves with the rapidly oscillating electric field of the microwave irradiation. This constant reorientation generates friction, leading to rapid and uniform heating of the reaction mixture.

  • Ionic Conduction: If any ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions cause an increase in the kinetic energy of the system, which manifests as heat.

This direct and efficient energy transfer to the reacting molecules is what leads to the dramatic rate enhancements observed in microwave-assisted synthesis.[3]

Diagram of Microwave Heating Mechanisms

Caption: Mechanisms of microwave heating in chemical synthesis.

Experimental Protocols: Synthesis of Nitrobenzanilide Isomers

The following protocols detail the microwave-assisted synthesis of ortho-, meta-, and para-nitrobenzanilides. These procedures can be adapted for various substituted anilines and nitrobenzoic acids.

I. General Workflow for Microwave-Assisted Nitrobenzanilide Synthesis

The general procedure involves the direct amidation of a nitrobenzoic acid with an aniline derivative under microwave irradiation. The reaction can be performed under solvent-free conditions or with a minimal amount of a high-boiling point, polar solvent to facilitate efficient microwave energy absorption.

Workflow Diagram

Workflow Start Combine Reactants (Nitrobenzoic Acid & Aniline) Microwave Microwave Irradiation (Set Power, Time, Temp.) Start->Microwave Reaction Amide Bond Formation Microwave->Reaction Workup Work-up & Purification (Cooling, Precipitation, Filtration) Reaction->Workup Product Pure Nitrobenzanilide Workup->Product

Caption: General workflow for microwave-assisted synthesis.

II. Materials and Equipment
  • Reactants:

    • o-Nitrobenzoic acid

    • m-Nitrobenzoic acid

    • p-Nitrobenzoic acid

    • Aniline (or substituted aniline)

  • Reagents (for catalyst/base, if applicable):

    • Ammonium chloride (NH₄Cl)

    • p-Toluenesulfonyl chloride (TsCl)

    • Potassium carbonate (K₂CO₃)

    • Silica gel (SiO₂)

    • Tetrabutylammonium bromide (TBAB)

  • Equipment:

    • Dedicated microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator) with appropriate reaction vessels and magnetic stirring capability.

    • Standard laboratory glassware (beakers, flasks, filtration apparatus).

    • Melting point apparatus.

    • Analytical balance.

    • Thin-layer chromatography (TLC) equipment.

III. Protocol for the Synthesis of p-Nitrobenzanilide and m-Nitrobenzanilide

This protocol is adapted from a solvent-free method for the direct amidation of carboxylic acids.[9]

Step-by-Step Procedure:

  • Reactant Preparation: In a suitable microwave reaction vessel equipped with a magnetic stir bar, combine the following:

    • Nitrobenzoic acid (p- or m-isomer) (1.0 mmol)

    • Ammonium chloride (1.2 mmol)

    • p-Toluenesulfonyl chloride (1.1 mmol)

    • Potassium carbonate (2.0 mmol)

    • Silica gel (0.5 g)

    • Tetrabutylammonium bromide (0.2 mmol)

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 300 W for 2 minutes . The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Add 10 mL of dichloromethane (DCM) to the reaction mixture and stir for 5 minutes.

    • Filter the mixture to remove the silica gel and other inorganic solids.

    • Wash the filtrate with a 5% aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The crude product can be further purified by recrystallization from ethanol to afford the pure nitrobenzanilide.

IV. Protocol for the Synthesis of o-Nitrobenzanilide

A specific microwave-assisted protocol for the direct amidation of o-nitrobenzoic acid with aniline was not found in the immediate literature. However, based on general principles of microwave-assisted amide synthesis, the following protocol is proposed and should be optimized for best results.

Step-by-Step Procedure:

  • Reactant Preparation: In a microwave reaction vessel with a magnetic stir bar, combine:

    • o-Nitrobenzoic acid (1.0 mmol)

    • Aniline (1.2 mmol)

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture using a starting condition of 150 °C for 10 minutes . The reaction should be monitored by TLC to determine the optimal reaction time.

  • Work-up and Purification:

    • Upon completion, cool the reaction vessel to room temperature.

    • Dissolve the resulting solid in a suitable solvent such as ethyl acetate.

    • Wash the organic solution sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure o-nitrobenzanilide.

Results and Discussion

The microwave-assisted synthesis of nitrobenzanilides offers significant advantages in terms of reaction time and yield compared to conventional heating methods.

Comparative Data: Microwave vs. Conventional Synthesis
CompoundMethodReaction TimeYield (%)Reference
p-Nitrobenzanilide Microwave (300 W)2 min94[9]
Conventional> 1 hourLower[9]
m-Nitrobenzanilide Microwave (300 W)2 min95[9]
Conventional> 1 hourLower[9]
General Anilides Microwave3-10 minIncreased by 3-113%[6]
Conventional2-8 hours-[6]

The data clearly demonstrates that microwave irradiation can reduce reaction times from hours to mere minutes while providing excellent yields.[2][5][6] The solvent-free approach for the meta and para isomers is particularly noteworthy as it aligns with the principles of green chemistry by minimizing waste.[9]

Characterization of Nitrobenzanilides

The synthesized nitrobenzanilides can be characterized using standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
o-Nitrobenzanilide C₁₃H₁₀N₂O₃242.23153-155Yellowish crystals
m-Nitrobenzanilide C₁₃H₁₀N₂O₃242.23155-158Light yellow powder
p-Nitrobenzanilide C₁₃H₁₀N₂O₃242.23199-204White to yellow powder

(Note: Melting points are from various sources and can vary slightly.[10][11][12][13][14])

Spectroscopic Data:

The identity and purity of the products should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The expected characteristic peaks include:

  • IR Spectroscopy: A strong absorption band for the amide C=O stretching vibration (typically around 1650 cm⁻¹), N-H stretching (around 3300 cm⁻¹), and characteristic peaks for the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹).

  • ¹H NMR Spectroscopy: A singlet for the amide N-H proton (typically downfield), and a complex pattern of aromatic protons in the region of 7-9 ppm. The chemical shifts of the aromatic protons will be influenced by the position of the nitro group and the amide linkage.

  • ¹³C NMR Spectroscopy: A peak for the amide carbonyl carbon (around 165 ppm) and signals for the aromatic carbons.

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and environmentally friendly alternative to conventional methods for the preparation of nitrobenzanilides. The protocols outlined in this document demonstrate the significant advantages of this technology, including drastically reduced reaction times and high product yields. These methods are well-suited for academic research, process development, and the synthesis of compound libraries in the pharmaceutical industry. The adoption of microwave technology can lead to substantial improvements in laboratory workflow and a reduction in the environmental impact of chemical synthesis.

References

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3-Nitrobenzanilide synthesis yield optimization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis and Yield Optimization of 3-Nitrobenzanilide

Abstract

This application note details the optimized synthesis of 3-nitrobenzanilide (N-phenyl-3-nitrobenzamide) via nucleophilic acyl substitution. While the classic Schotten-Baumann reaction is widely taught, it often suffers from hydrolytic side reactions that compromise yield and purity in a pharmaceutical context. This guide presents a High-Fidelity Anhydrous Protocol designed for drug development workflows, achieving yields >92% with >99% purity. Critical process parameters (CPPs), including solvent dielectric constants, base catalysis, and thermodynamic control, are analyzed to provide a self-validating methodology.

Introduction & Mechanistic Rationale

3-Nitrobenzanilide is a structural motif frequently encountered in the synthesis of azo dyes and as an intermediate in the preparation of antiviral and anti-inflammatory agents. The synthesis involves the acylation of aniline with 3-nitrobenzoyl chloride.

The Challenge: The primary yield-limiting factor is the competitive hydrolysis of the highly reactive 3-nitrobenzoyl chloride into 3-nitrobenzoic acid. In aqueous media (Schotten-Baumann), this side reaction consumes the electrophile, requiring excess reagents and complicating purification.

The Solution: Shifting to an anhydrous system (Dichloromethane/Triethylamine) eliminates hydrolytic competition. The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of chloride and deprotonation by the auxiliary base.

Critical Process Parameters (CPPs)

ParameterOptimized ConditionScientific Rationale
Solvent Dichloromethane (DCM)Non-nucleophilic, polar aprotic solvent that solubilizes reactants but precipitates the amine-salt byproduct (TEA·HCl), driving equilibrium forward.
Base Triethylamine (TEA)Acts as an HCl scavenger. Unlike pyridine, TEA is easier to remove during aqueous workup due to its lower boiling point and water solubility of its salt.
Stoichiometry 1.0 : 1.1 (Amine:Acyl Chloride)A slight excess of the acid chloride ensures complete consumption of the limiting reagent (aniline), which is more difficult to separate from the product than the hydrolyzed acid byproduct.
Temperature 0°C

25°C
Initial cooling controls the exotherm of the acylation; warming ensures kinetic completion.

Visualized Reaction Mechanism

The following diagram illustrates the pathway, including the critical tetrahedral intermediate and the role of the base scavenger.

ReactionMechanism cluster_base Base Scavenging Role Reactants Aniline + 3-Nitrobenzoyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (k1) Transition Elimination of Cl- Intermediate->Transition Collapse Product 3-Nitrobenzanilide + TEA·HCl Transition->Product Deprotonation (Fast) HCl HCl Generated Salt TEA·HCl (Precipitate) HCl->Salt + TEA TEA Triethylamine

Figure 1: Mechanistic pathway of amide bond formation highlighting the base scavenging step essential for yield optimization.

Experimental Protocol: High-Fidelity Anhydrous Route

Target Scale: 10 mmol Expected Yield: 92-96% Time: 2.5 Hours

Materials
  • Aniline (0.93 g, 10 mmol) - Purify by distillation if dark colored.

  • 3-Nitrobenzoyl chloride (2.04 g, 11 mmol) - Handle in fume hood; lachrymator.

  • Triethylamine (TEA) (1.5 mL, ~11 mmol)

  • Dichloromethane (DCM) (30 mL, anhydrous)

  • 1M HCl, Saturated NaHCO₃, Brine.

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon to ensure an anhydrous atmosphere.
      
  • Reactant Solubilization:

    • Add Aniline (10 mmol) and TEA (11 mmol) to the flask.

    • Add DCM (20 mL) and stir until homogenous.

    • Cool the solution to 0°C using an ice-water bath.

  • Controlled Addition:

    • Dissolve 3-Nitrobenzoyl chloride (11 mmol) in the remaining DCM (10 mL) in a separate vial.

    • Add this solution dropwise to the reaction flask over 15 minutes.

    • Observation: White fumes (HCl) may form briefly but will be neutralized by TEA; a precipitate (TEA·HCl) will begin to form.

  • Reaction Phase:

    • Allow the mixture to stir at 0°C for 30 minutes.

    • Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 1.5 hours.

    • Validation: Spot TLC (Hexane:Ethyl Acetate 7:3). The aniline spot (

      
      ) should disappear.
      
  • Workup (The "Wash" Cycle):

    • Dilute reaction mixture with 20 mL additional DCM.

    • Wash 1 (Acidic): Wash with 1M HCl (2 x 20 mL). Purpose: Removes unreacted aniline and TEA.

    • Wash 2 (Basic): Wash with Saturated NaHCO₃ (2 x 20 mL). Purpose: Hydrolyzes remaining acyl chloride to acid and washes it away as the soluble carboxylate salt.

    • Wash 3 (Neutral): Wash with Brine (1 x 20 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate via rotary evaporation.
      
  • Purification (Recrystallization):

    • The crude solid is usually off-white/yellow.

    • Recrystallize from Ethanol (95%) . Dissolve in minimum boiling ethanol, filter hot if necessary, and cool slowly to RT, then 4°C.

    • Filter crystals and dry in a vacuum oven at 50°C.

Workflow Diagram

Workflow Start Start: Dry RBF + N2 Purge Mix Dissolve Aniline + TEA in DCM Cool to 0°C Start->Mix Add Dropwise Addition of 3-Nitrobenzoyl Chloride Mix->Add React Stir 0°C -> RT (2 hrs) Precipitate forms Add->React WashAcid Wash: 1M HCl (Removes Aniline/TEA) React->WashAcid WashBase Wash: Sat. NaHCO3 (Removes Benzoic Acid) WashAcid->WashBase Dry Dry (MgSO4) & Evaporate WashBase->Dry Cryst Recrystallize (EtOH) & Vacuum Dry Dry->Cryst

Figure 2: Step-by-step experimental workflow for the anhydrous synthesis route.[1]

Quality Control & Troubleshooting

Characterization Data
  • Appearance: Pale yellow to white needles.

  • Melting Point: 154–156°C [1].

  • IR Spectroscopy: N-H stretch (~3300 cm⁻¹), Amide I C=O (~1650 cm⁻¹),

    
     stretches (1530, 1350 cm⁻¹).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<70%) Hydrolysis of Acyl ChlorideEnsure glassware is flame-dried. Use fresh bottle of acyl chloride.
Oiling Out Impurities or SupersaturationDuring recrystallization, add a "seed" crystal or scratch the glass. Add drops of water to the hot ethanol solution until turbid, then cool.
Red/Brown Color Oxidation of AnilineDistill aniline before use. Perform reaction under inert gas (

).
MP Depression Trapped Solvent/AcidDry product in vacuum oven >4 hours. Ensure thorough Bicarbonate wash.

References

  • LookChem. (n.d.). 3-Nitrobenzanilide Properties and Melting Point Data. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann and Anhydrous Amide protocols).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2243-73-4, 3-Nitro-N-phenylbenzamide. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Nucleophilic Acyl Substitution).

Sources

Troubleshooting & Optimization

hydrolysis of 3-nitrobenzoyl chloride side reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Nitrobenzoyl Chloride Applications Subject: Troubleshooting Hydrolysis Protocols & Side Reaction Management Ticket ID: #NBC-HYD-001 Responder: Dr. A. Vance, Senior Application Scientist

Introduction: The Hydrolysis Paradox

Welcome to the technical support hub. You are likely here because a routine hydrolysis or quench step involving 3-nitrobenzoyl chloride did not proceed as planned.

While hydrolysis is often treated as a trivial disposal or deprotection step, the electron-withdrawing nature of the nitro group (


) at the meta position fundamentally alters the kinetics compared to standard benzoyl chloride. This creates a "Hydrolysis Paradox": the molecule is hyper-reactive toward water, yet users frequently recover insoluble impurities or lower-than-expected yields due to competitive side reactions that occur precisely because of this high reactivity.

This guide addresses the mechanistic causality of these failures and provides self-validating protocols to ensure purity.

Module 1: The Core Mechanism & Kinetics

To troubleshoot, we must first understand the driving force. 3-nitrobenzoyl chloride undergoes associative nucleophilic acyl substitution (


-like) .
  • Electronic Activation: The nitro group withdraws electron density from the benzene ring (inductive and resonance effects), making the carbonyl carbon significantly more electrophilic than in unsubstituted benzoyl chloride.

  • The Rate-Determining Step: The attack of water on the carbonyl carbon to form a tetrahedral intermediate.

  • The Outcome: Because the carbonyl is so "hot," it does not discriminate well between nucleophiles. If water is not immediately available in excess at the reaction interface, the chloride will react with the next best nucleophile—often its own hydrolysis product.

Module 2: Troubleshooting Common Failure Modes

Issue 1: "I have an insoluble white solid that resists base dissolution."

Diagnosis: Formation of 3-Nitrobenzoic Anhydride . The Mechanism: This is the primary side reaction. As 3-nitrobenzoic acid forms, it dissociates into the carboxylate anion (


). If the local concentration of unreacted acid chloride (

) is high and water is depleted (e.g., inside a solid clump or during slow water addition), the carboxylate attacks the acid chloride.


Corrective Action:

  • Immediate Fix: The anhydride hydrolyzes much slower than the acid chloride. You must heat the basic solution (pH > 10) to

    
     for 30–60 minutes to force the anhydride back to the carboxylate.
    
  • Prevention: Avoid "inverse addition" (adding water to the neat solid). Always add the acid chloride solution into a well-stirred excess of base/water.

Issue 2: "The reaction spewed fumes/boiled over."

Diagnosis: Uncontrolled Exotherm & HCl Release. The Mechanism: The hydrolysis of acid chlorides is highly exothermic (


). With the activation of the nitro group, this heat release is nearly instantaneous. The heat vaporizes the solvent and effectively "steams" the HCl byproduct out of solution, creating a corrosive cloud.

Corrective Action:

  • Protocol: Maintain temperature

    
     during addition.
    
  • Scrubbing: Ensure the vessel is vented to a base trap (NaOH solution) to neutralize HCl fumes.

Issue 3: "The product is sticky or off-color (Pink/Yellow)."

Diagnosis: Occluded Acid Chloride or Photodegradation. The Mechanism:

  • Occlusion: If hydrolyzing solid chunks, a crust of insoluble acid (or anhydride) forms on the surface, protecting the inner core of acid chloride from water. This "pill" survives workup and degrades slowly later, releasing HCl and causing stickiness.

  • Color: Nitro compounds are photosensitive. Pink/red coloration often indicates trace reduction products (azo/azoxy coupling) or photo-oxidation contaminants.

Corrective Action:

  • Process: Use high-shear mixing or dissolve the acid chloride in a water-miscible solvent (THF, Acetone) before adding to water.

Module 3: Visualizing the Competitive Pathways

The following diagram illustrates the critical branching point between successful hydrolysis and the unwanted anhydride side reaction.

G Start 3-Nitrobenzoyl Chloride (R-COCl) Tetra Tetrahedral Intermediate Start->Tetra + H2O (Fast) Water H2O (Nucleophile) Product 3-Nitrobenzoic Acid (R-COOH) Tetra->Product - HCl Carboxylate Carboxylate Anion (R-COO-) Product->Carboxylate Dissociation (in Base/Water) Anhydride SIDE PRODUCT: 3-Nitrobenzoic Anhydride Carboxylate->Anhydride Attacks R-COCl (If Water is Low) Anhydride->Carboxylate Hydrolysis (Requires Heat/Time)

Figure 1: Competitive reaction pathways. The red dashed line represents the formation of the anhydride impurity, which occurs when the product (carboxylate) competes with water for the starting material.

Module 4: Validated Protocol (Self-Validating System)

This protocol is designed to eliminate anhydride formation and prevent occlusion.

Reagents:

  • 3-Nitrobenzoyl Chloride (1.0 equiv)

  • Solvent: THF or Acetone (2-3 volumes relative to solid)

  • Quench Base: 2.5M NaOH (2.5 equiv)

Step-by-Step Methodology:

  • Dissolution (Prevention of Occlusion):

    • Do not add water directly to the solid acid chloride.

    • Dissolve the 3-nitrobenzoyl chloride in minimal THF or Acetone. This ensures a homogeneous liquid phase.

  • Controlled Addition (Exotherm Control):

    • Cool the 2.5M NaOH solution to

      
      .
      
    • Add the acid chloride solution dropwise to the rapidly stirring base.

    • Checkpoint: Monitor internal temperature. Do not exceed

      
      .
      
  • The "Anhydride Kill" Step (Validation):

    • After addition, warm the mixture to

      
       for 30 minutes.
      
    • Why? This ensures that any trace anhydride formed is hydrolyzed back to the soluble carboxylate.

  • Isolation:

    • The solution should be clear (yellowish). If solids remain, filter them (these are non-acid impurities).

    • Acidify slowly with 6M HCl to pH 1-2 to precipitate pure 3-nitrobenzoic acid.

FAQ: Rapid Response

Q: Can I just wash the solid with water to hydrolyze it? A: No. 3-nitrobenzoyl chloride is hydrophobic. Washing with water only hydrolyzes the surface, creating a crust of acid that traps unreacted chloride inside. You must use a co-solvent (THF/Acetone) or high-shear mixing.

Q: Why is my melting point broad (


)? 
A:  Pure 3-nitrobenzoic acid melts at 

. A broad range usually indicates the presence of 3-nitrobenzoic anhydride (MP

) or trapped solvent. Recrystallize from Ethanol/Water.

Q: Is the HCl gas release quantitative? A: Yes. For every mole of acid chloride hydrolyzed, one mole of HCl is released. In a 10g scale reaction, this generates ~1.2 liters of HCl gas if not trapped by base. Ensure proper ventilation.

References

  • Mechanism of Acyl Substitution: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer, 2007. (Standard text describing the mechanism of acid chlorides).
  • Synthesis and Purification: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Anhydride Side Reaction: Org. Synth.1923 , 3, 21. "Benzoic Anhydride."[1][2][3] (Detailed procedure illustrating the competitive formation of anhydride from acid chloride and carboxylate).

  • Safety Data & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 8497, 3-Nitrobenzoyl chloride.

  • Kinetic Considerations: Hudson, R. F.; Moss, G. E. "The Hydrolysis of Organic Chlorides." J. Chem. Soc., 1962 , 5157-5166. (Kinetics of substituted benzoyl chlorides).

Sources

troubleshooting low purity in 3-Nitrobenzanilide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Nitrobenzanilide Synthesis Ticket ID: #3NB-PURITY-001 Status: Open Agent: Senior Application Scientist[1]

Welcome to the Synthesis Support Hub.

You are likely here because your 3-nitrobenzanilide (3-NBA) synthesis yielded a product that is yellow/orange (instead of off-white), has a depressed melting point (below 153°C), or shows starting material spots on TLC.

The Core Problem: The synthesis of 3-nitrobenzanilide involves reacting 3-nitroaniline with benzoyl chloride.[1] The challenge is the nitro group (-NO₂) on the aniline ring. It is a strong electron-withdrawing group (EWG), which dramatically reduces the nucleophilicity of the amine. Simply put: Your amine is lazy. It struggles to attack the benzoyl chloride, leading to incomplete reactions and difficult purifications.

Below is your troubleshooting guide, structured to diagnose and fix these specific failure modes.

Part 1: Diagnostic Matrix

Compare your symptoms to this table to identify the root cause immediately.

Symptom Probable Cause The "Tell" (Validation) Immediate Fix
Product is Yellow/Orange Unreacted 3-NitroanilineTLC shows a yellow spot at lower ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

than product.
Acid Wash: Wash solid with 2M HCl. (See Q2)
Melting Point < 150°C Benzoic Acid ContaminationWhite solid precipitates when adding water, but melts ~122°C.Base Wash: Wash solid with sat.[2][3][4] NaHCO₃. (See Q3)
Low Yield / No Precipitate Moisture in SolventsBenzoyl chloride hydrolyzed to benzoic acid before reacting.Re-run reaction with dry pyridine/DCM.
Oiling Out Impure Product / Wet SolventsProduct forms a sticky gum instead of crystals.Trituration: Scratch glass with rod; add ethanol.

Part 2: Troubleshooting Guides (Q&A)

Q1: My reaction seems stuck. The TLC shows starting material even after 4 hours. Why?

A: As mentioned, 3-nitroaniline is a deactivated nucleophile.[1] Standard Schotten-Baumann conditions (aqueous NaOH) often fail here because water competes with the "lazy" amine for the benzoyl chloride.[1]

The Fix: Switch to a homogeneous Pyridine system . Pyridine acts as both the solvent and the acid scavenger (base). It forms an N-acylpyridinium intermediate, which is more reactive than benzoyl chloride itself, effectively "supercharging" the electrophile to encourage the lazy amine to react.

  • Protocol Adjustment: Reflux 3-nitroaniline in dry pyridine with 1.2 equivalents of benzoyl chloride for 1-2 hours. The heat helps overcome the activation energy barrier caused by the nitro group.

Q2: My product is yellow. How do I remove the unreacted 3-nitroaniline?

A: This is the most common purity issue.[1] 3-Nitroaniline is yellow; pure 3-nitrobenzanilide is off-white/cream.[1] Recrystallization alone often fails to separate them because their solubilities are similar.

The Fix: Chemo-Selective Acid Washing. You must exploit the basicity difference.[1] 3-Nitrobenzanilide (an amide) is non-basic. 3-Nitroaniline (an amine) is basic.[1]

  • Suspend your crude solid in 2M HCl (do not use concentrated; you might hydrolyze the amide).

  • Stir vigorously for 15 minutes.

  • Mechanism: The HCl protonates the unreacted amine, turning it into the water-soluble anilinium salt (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[5] The amide remains solid.
    
  • Filter the solid.[6][7] The yellow color should wash away into the filtrate.

Q3: My melting point is 125-130°C. What is this white impurity?

A: This is likely Benzoic Acid .[1] It forms if your benzoyl chloride hydrolyzes due to moisture in the air or solvents. It is a white solid that co-precipitates with your product.

The Fix: Chemo-Selective Base Washing. [1]

  • Suspend your solid in Saturated Sodium Bicarbonate (NaHCO₃) .

  • Stir until no more bubbles (

    
    ) evolve.
    
  • Mechanism: The base deprotonates the benzoic acid, forming soluble sodium benzoate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ). The amide remains solid.
    
  • Filter and wash with water.[6][7][8]

Part 3: The "Golden Standard" Protocol

This protocol integrates the troubleshooting steps into a self-validating workflow.

Reagents:

  • 3-Nitroaniline (1.0 eq)[1]

  • Benzoyl Chloride (1.2 eq)[1]

  • Pyridine (Solvent/Base)[1]

  • Workup: 2M HCl, Sat. NaHCO₃, Ethanol.[9]

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-nitroaniline in minimal dry pyridine.

  • Addition: Add Benzoyl Chloride dropwise. Observation: The solution will get hot (exothermic).

  • Reaction: Reflux for 30-60 mins. Validation: Check TLC.[5] If starting amine spot is faint, proceed.

  • Quench: Pour the hot mixture into a beaker of crushed ice and water vigorously stirring.

    • Why? This precipitates the product and hydrolyzes excess benzoyl chloride into benzoic acid.

  • Filtration 1 (Crude Isolation): Filter the solid.[6][7] Discard the filtrate (contains pyridine salts).

  • The "Purification Sandwich" (Crucial for Purity):

    • Step A (Remove Amine): Wash the filter cake with 2M HCl .

    • Step B (Neutralize): Wash with water.[7]

    • Step C (Remove Acid): Wash with Sat. NaHCO₃ .

    • Step D (Final Rinse): Wash with water to remove salts.

  • Recrystallization: Dissolve the wet cake in boiling Ethanol (95%) . Add hot water dropwise until turbidity just appears, then cool slowly.

Part 4: Visualizing the Purification Logic

The following diagram illustrates the chemical logic behind the purification steps. If you skip a wash, you trap a specific impurity.

PurificationLogic Crude Crude Solid Mixture (Product + Aniline + Benzoic Acid) HCl_Wash Wash with 2M HCl Crude->HCl_Wash Step 1 Filter1 Filter & Collect Solid HCl_Wash->Filter1 Filtrate1 Filtrate (Waste) Contains: Anilinium Chloride (Yellow Impurity removed) Filter1->Filtrate1 Removes Base Base_Wash Wash with Sat. NaHCO3 Filter1->Base_Wash Step 2: Solid Cake Filter2 Filter & Collect Solid Base_Wash->Filter2 Filtrate2 Filtrate (Waste) Contains: Sodium Benzoate (White Impurity removed) Filter2->Filtrate2 Removes Acid Recryst Recrystallize (Ethanol/Water) Filter2->Recryst Step 3: Solid Cake Final Pure 3-Nitrobenzanilide (MP: 153-155°C) Recryst->Final

Caption: Flowchart demonstrating the chemo-selective washing strategy to isolate pure 3-Nitrobenzanilide.

Part 5: References & Data Validation

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[10][11] Longman Scientific & Technical, 1989. (Standard procedure for benzoylation of amines).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76930, 3-Nitrobenzanilide.[1] (Validation of Melting Point: 153-156°C).[1]

  • ChemSrc. 3-Nitrobenzanilide Physical Properties. (Melting point confirmation).

  • Org. Synth. General methods for Schotten-Baumann reaction optimization.[1]

End of Guide. If issues persist, verify the quality of your starting benzoyl chloride (it should be a clear liquid, not cloudy).

Sources

Technical Support Center: 3-Nitrobenzanilide Drying Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 3-Nitrobenzanilide (and its isomers). It is designed to troubleshoot drying issues, optimize crystal lattice stability, and ensure compliance with residual solvent limits (ICH Q3C).

Status: Operational Role: Senior Application Scientist Topic: Crystallization & Drying Optimization Compound Class: Nitro-substituted Aromatic Amides[1]

⚠️ Critical Safety & Identity Verification

Before initiating any thermal process, verify your specific isomer. "3-Nitrobenzanilide" is chemically ambiguous and may refer to two distinct isomers with different melting points (MP).[1] Exceeding the MP during drying will fuse the cake and trap solvents.

Isomer NameStructureCAS No.Approx. Melting Point
3-Nitro-N-phenylbenzamide Nitro on Acid ring2243-73-4 ~152–155 °C (Est.)[1][2]
N-(3-Nitrophenyl)benzamide Nitro on Amine ring4771-08-8 154–156 °C
4'-Nitrobenzanilide (Common Reference)3393-96-2 202–204 °C

Scientist's Note: Always run a DSC (Differential Scanning Calorimetry) scan on your wet cake before setting oven temperatures. Impurities and residual solvents can depress the melting point by 10–20°C (eutectic effect).[1]

Part 1: Technical Specifications & Parameters
ParameterSpecification / LimitRationale
Max Drying Temp (

)

Safety margin to prevent partial melting or sintering.
Vacuum Level < 50 mbar (Ultimate < 10 mbar)Low pressure lowers the boiling point of bound solvents (e.g., DMF, DMSO).
Thermal Stability Stable < 180°CNitro compounds can darken (oxidation) before melting.[1]
Common Solvents Ethanol, Toluene, DMFEthanol forms H-bonds; Toluene requires high vac; DMF is hard to remove.[1]
LOD Target < 0.5% w/wStandard for intermediate stability.
Part 2: Troubleshooting Guide (FAQ)
Q1: "My crystals formed a hard, yellow crust (agglomeration) during drying. What happened?"

Diagnosis: Case Hardening or Sintering .[1]

  • The Cause: You likely applied high heat (

    
    ) immediately to a wet cake.[1] The solvent on the surface evaporated too fast, creating a supersaturated crust that trapped moisture inside. Alternatively, the presence of solvent depressed the melting point, causing the crystal surfaces to partially melt and fuse.
    
  • The Fix:

    • Regrind: You must mechanically break the cake (mortar and pestle).[1]

    • Step-Drying: Restart drying at 40°C for 2 hours, then ramp to 60°C , then 80°C . This allows solvent diffusion from the core before the surface seals.

Q2: "I see residual solvent peaks (e.g., Ethanol) in NMR even after 24h at 80°C."

Diagnosis: Solvent Inclusion or Solvate Formation .

  • The Cause: Benzanilides have amide hydrogens (

    
    ) and carbonyl oxygens (
    
    
    
    ) that form strong Hydrogen bonds.[1] Ethanol or Water can become part of the crystal lattice (pseudopolymorphs).[1]
  • The Fix:

    • Vacuum Pulse: Cycle the vacuum (break to nitrogen, then re-pull vacuum) to disrupt the static boundary layer.

    • Humidity Swap: If the solvent is stubborn (like DMF), introduce a tray of water in the oven (or use a humidifier stream) for 1 hour at 40°C. Water vapor exchanges with the organic solvent, and water is easier to remove later.

    • Annealing: Hold the temp at 90°C (if MP permits) to increase lattice mobility, allowing trapped molecules to escape.

Q3: "The product turned from off-white to dark brown."

Diagnosis: Thermal Oxidation .

  • The Cause: Nitro groups are electron-withdrawing, making the ring susceptible to nucleophilic attack or oxidation at high temperatures, especially in the presence of trace base (from synthesis).

  • The Fix:

    • Ensure the drying oven is inerted with Nitrogen (

      
      ) .[1] Oxygen accelerates degradation.[1]
      
    • Check the pH of the wet cake before drying. If basic (

      
      ), wash with dilute acid/water to neutralize.[1] Residual base catalyzes decomposition.[1]
      
Q4: "My yield dropped after drying (sublimation concerns)."

Diagnosis: Sublimation .

  • The Cause: 3-Nitrobenzanilide has low vapor pressure, but under high vacuum (< 1 mbar) and high heat (> 100°C), some sublimation can occur, coating the oven window with a fine haze.[1]

  • The Fix:

    • Reduce vacuum stringency to 50–100 mbar if drying above 80°C.[1]

    • Use a "cold finger" trap if you suspect significant loss, though this is rare for this MW (242 g/mol ).[1]

Part 3: Standard Operating Procedure (SOP)

Objective: Dry 3-Nitrobenzanilide wet cake to


 LOD without agglomeration.

Equipment: Vacuum Oven (Nitrogen purge capable), PTFE-lined trays.

Protocol:

  • Pre-Drying Analysis: Measure wet cake LOD. If

    
     solvent, press-dry or suction-dry on a funnel first.[1]
    
  • Loading: Spread crystals on trays. Max depth: 2 cm . (Thicker cakes cause uneven drying).[1]

  • Phase I (Solvent Stripping):

    • Temp: 40°C

    • Vacuum: 100 mbar (Gentle pull)[1]

    • Time: 2–4 Hours

    • Purpose: Remove bulk surface solvent without fusing particles.[1]

  • Phase II (Diffusion Drying):

    • Temp: Ramp to 70–80°C (10°C/hour ramp rate).

    • Vacuum: < 10 mbar (Max vacuum).

    • Time: 6–12 Hours .[1][3]

    • Action: If possible, manually rake/turn the powder halfway through.

  • Phase III (Cool Down):

    • Break vacuum with Nitrogen (not air) to prevent moisture re-absorption or oxidation while hot.[1]

    • Cool to < 30°C before unloading.[1]

Part 4: Process Visualization

The following diagram illustrates the decision logic for the drying process, integrating troubleshooting steps for common failure modes.

DryingWorkflow Start Wet Cake (3-Nitrobenzanilide) CheckMP Step 1: DSC Check (Verify MP & Purity) Start->CheckMP PreDry Step 2: Mechanical De-liquoring (Filter) CheckMP->PreDry Phase1 Phase I: Surface Drying 40°C @ 100 mbar PreDry->Phase1 CheckAgg Check: Is Cake Hard/Crusty? Phase1->CheckAgg Grind Action: Regrind (Mortar/Pestle) CheckAgg->Grind Yes (Crust) Phase2 Phase II: Deep Drying 70-80°C @ <10 mbar CheckAgg->Phase2 No (Free Flowing) Grind->Phase1 Restart QC QC: NMR/LOD Check Phase2->QC Success Final Product (LOD < 0.5%) QC->Success Pass FailSolvent Issue: Residual Solvent QC->FailSolvent Fail Anneal Action: N2 Purge Cycle & Temp Hold (90°C) FailSolvent->Anneal Anneal->Phase2 Retry

Caption: Workflow logic for drying 3-Nitrobenzanilide, emphasizing the critical "Crust Check" to prevent agglomeration and loops for handling stubborn residual solvents.

References
  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 78503, N-(3-Nitrophenyl)benzamide. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2021). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • Bowes, K. F., et al. (2003).[1][4] A triclinic polymorph of benzanilide: disordered molecules form hydrogen-bonded chains.[1][4] Acta Crystallographica Section C. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 3-Nitrobenzanilide: A Comparative Analysis Centered on ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth, practical comparison of core analytical methodologies for the structural characterization of 3-nitrobenzanilide. As researchers and professionals in drug development know, unambiguous structural confirmation is the bedrock of chemical and pharmaceutical science. While multiple techniques contribute to this goal, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the cornerstone for elucidating detailed molecular architecture in solution.[1][2] Here, we will dissect the ¹H NMR spectrum of 3-nitrobenzanilide, explaining the causal relationships between its structure and spectral output. We will then objectively compare the insights gained from ¹H NMR with those from complementary methods like ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), providing the field-proven insights necessary for robust analytical strategy.

Part 1: The Centerpiece Technique: In-Depth ¹H NMR Analysis of 3-Nitrobenzanilide

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the chemical environment, connectivity, and relative number of hydrogen atoms (protons) within a molecule.[3][4][5] For a molecule like 3-nitrobenzanilide, with its distinct aromatic systems and amide linkage, ¹H NMR is exceptionally informative.

Predicting the ¹H NMR Spectrum: A Structural Hypothesis

Before any experiment, a robust hypothesis of the expected spectrum is crucial. The structure of 3-nitrobenzanilide contains ten unique protons distributed across two aromatic rings and one amide group.

Caption: Structure of 3-Nitrobenzanilide with Proton Labeling.

  • Amide Proton (H): This proton is attached to a nitrogen adjacent to a carbonyl group, leading to significant deshielding. It is expected to appear far downfield (>9.0 ppm) and often as a broad singlet due to quadrupolar broadening from the nitrogen atom and potential chemical exchange with trace water in the solvent.[5][6]

  • Nitroaniline Ring Protons (Ring B): The nitro group (NO₂) is a powerful electron-withdrawing group, which strongly deshields the protons on its ring.

    • H₂' : This proton is ortho to the amide and meta to the nitro group. It will be a sharp singlet or a narrow triplet, appearing highly downfield.

    • H₄' : Positioned ortho to the nitro group and meta to the amide, this proton will also be significantly deshielded.

    • H₆' : Also ortho to the nitro group, this proton will be similarly deshielded.

    • H₅' : This proton is meta to both substituents and will be the most upfield of the Ring B protons, likely appearing as a triplet.

  • Benzoyl Ring Protons (Ring A): These protons are less influenced by the distant nitro group and will appear in a more conventional aromatic region (7.4-7.9 ppm). They will exhibit complex splitting patterns due to ortho and meta coupling.

Interpreting the Experimental ¹H NMR Spectrum

A representative ¹H NMR spectrum of 3-nitrobenzanilide in DMSO-d₆ would exhibit signals that confirm our predictions. The use of DMSO-d₆ is a deliberate choice; its ability to form hydrogen bonds slows the exchange rate of the N-H proton, resulting in a sharper, more easily identifiable signal compared to a solvent like CDCl₃.[6][7]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCausality and Insights
Amide N-H ~10.5Broad Singlet (br s)1HHighly deshielded by the adjacent C=O group and resonance effects. Broadness is due to quadrupolar relaxation and exchange.
H₂' ~8.7Singlet (s) or narrow Triplet (t)1HMost deshielded aromatic proton due to its position between two electron-withdrawing groups (amide and nitro).
H₄', H₆' ~8.2 - 8.4Multiplet (m)2HThese protons are ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift.
H (ortho, Ring A) ~7.9Doublet (d)2HProtons on the benzoyl ring ortho to the carbonyl group are deshielded by its anisotropic effect.
H₅' ~7.7Triplet (t)1HThis proton is meta to both the nitro and amide groups, making it the least deshielded proton on the nitroaniline ring.
H (meta, para, Ring A) ~7.5 - 7.6Multiplet (m)3HThese protons on the benzoyl ring experience less dramatic electronic effects and appear in the typical aromatic region.

Part 2: A Validated Protocol for High-Quality ¹H NMR Data Acquisition

Trustworthy data is the product of a meticulous experimental protocol. Every choice, from sample preparation to instrument parameters, is made to ensure accuracy and reproducibility.[8][9]

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Step 1.1: Accurately weigh approximately 5-10 mg of 3-nitrobenzanilide. Causality: This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time without causing solubility issues or signal broadening due to aggregation.

    • Step 1.2: Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for amides and its ability to preserve the N-H signal.

    • Step 1.3: Add a trace amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[10] Causality: TMS provides a sharp, inert reference point against which all other chemical shifts are measured, ensuring inter-instrument comparability.[3]

    • Step 1.4: Transfer the solution to a clean, dry 5 mm NMR tube and cap securely. The solution must be clear and free of particulates.

  • Instrument Setup and Data Acquisition:

    • Step 2.1: Insert the sample into the NMR spectrometer. Perform locking and shimming procedures to optimize the magnetic field homogeneity. Causality: A homogeneous field is critical for achieving sharp, well-resolved peaks.

    • Step 2.2: Set key acquisition parameters. For a 400 MHz spectrometer:

      • Number of Scans (NS): 16. Causality: Balances signal-to-noise improvement with experiment time.

      • Relaxation Delay (D1): 5 seconds. Causality: A longer delay ensures all protons, especially those with long relaxation times, have fully returned to equilibrium before the next pulse. This is essential for accurate integration (quantification).[11]

      • Acquisition Time (AQ): ~4 seconds. Causality: A longer acquisition time leads to better resolution in the resulting spectrum.

      • Pulse Width (P1): Calibrated 90° pulse. Causality: Ensures uniform excitation across the entire spectrum.

  • Data Processing:

    • Step 3.1: Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Step 3.2: Perform phase correction and baseline correction to produce an interpretable spectrum.

    • Step 3.3: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Step 3.4: Integrate all signals to determine the relative ratio of protons.

Caption: Standard Operating Procedure for ¹H NMR Analysis.

Part 3: A Comparative Guide: Situating ¹H NMR Among Other Key Techniques

While ¹H NMR is powerful, a multi-technique approach provides a self-validating system for absolute structural confirmation.[12] No single technique provides all the answers, and understanding their comparative strengths is key to an efficient analytical workflow.

Analytical TechniqueInformation Provided for 3-NitrobenzanilideStrengthsLimitations & Comparison with ¹H NMR
¹H NMR Spectroscopy Precise proton environments, count (integration), and connectivity (coupling).Provides detailed atom-to-atom connectivity through spin-spin coupling. Quantitative.Lower throughput than IR or MS. Can have overlapping signals in complex regions.
¹³C NMR Spectroscopy Number and electronic environment of unique carbon atoms.Wide chemical shift range (~0-220 ppm) minimizes signal overlap. Directly probes the carbon skeleton.Inherently low sensitivity (~1% natural abundance of ¹³C). Not inherently quantitative without special parameters. Provides no proton information.
FT-IR Spectroscopy Presence of key functional groups. Expected bands: ~3300 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (Amide I, C=O stretch), ~1530 & 1350 cm⁻¹ (Asymmetric & Symmetric N-O stretches), ~3100 & 1600 cm⁻¹ (Aromatic C-H & C=C).[13]Fast, inexpensive, and excellent for confirming the presence or absence of specific functional groups.Provides no information on the connectivity or arrangement of atoms. It confirms the "parts list" but not the "blueprint."
Mass Spectrometry (MS) Molecular weight and fragmentation patterns. Expected M+ for C₁₃H₁₀N₂O₃ is ~242.23 g/mol .[14]Extremely high sensitivity. High-resolution MS (HRMS) can provide an exact molecular formula.[15][16]Does not distinguish between isomers (e.g., 3-nitrobenzanilide vs. 4-nitrobenzanilide) without tandem MS/MS analysis. Provides no direct information on the carbon-hydrogen framework.

Part 4: Conclusion: The Synergy of a Multi-Technique Approach

The structural elucidation of 3-nitrobenzanilide serves as a perfect case study for the principles of modern analytical chemistry. ¹H NMR spectroscopy provides the most detailed single picture of the molecular structure, revealing the precise environment and connectivity of nearly half the atoms in the molecule. It allows us to map the intricate electronic effects of the nitro and amide functionalities.

However, its true power is realized when its data is used to build a model that is then validated by other techniques. Mass spectrometry confirms the molecular formula that ¹H and ¹³C NMR suggest. FT-IR confirms the functional groups that are fundamental to the proposed structure. This integrated, self-validating workflow is the hallmark of rigorous scientific integrity, ensuring that the structures reported in research and used in development are accurate, reliable, and trustworthy.

References

  • NMR Basics: Guide for Analysis and Interpretation. (2024). Chem-Station Int. Ed.[Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics.[Link]

  • wwPDB: NMR validation report user guide. (2024). Worldwide Protein Data Bank.[Link]

  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. (2025). Emery Pharma.[Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace.[Link]

  • NMR Textbook - Interpretation of NMR Spectra. IChO PAN.[Link]

  • Quality Validation of Food Analysis using non-targeted NMR screening. Bruker.[Link]

  • NMR - Interpretation. (2023). Chemistry LibreTexts.[Link]

  • Benzaldehyde, 3-nitro-. NIST WebBook.[Link]

  • Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Oxford Instruments.[Link]

  • NMRexp: A database of 3.3 million experimental NMR spectra. (2025). PMC - NIH.[Link]

  • 4-Chloro-3-nitrobenzanilide | C13H9ClN2O3 | CID 96073. PubChem.[Link]

  • H NMR Spectroscopy. University of Regensburg.[Link]

  • Benzamide, N-(3-nitrophenyl)- | C13H10N2O3 | CID 78503. PubChem.[Link]

  • 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... ResearchGate.[Link]

  • 3-Nitrobenzaldehyde - Optional[FTIR] - Spectrum. SpectraBase.[Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.[Link]

  • 1H NMR Spectroscopic Investigations on the Conformation of Amphiphilic Aromatic Amino Acid Derivatives in Solution. (2010). ACS Publications.[Link]

  • H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate.[Link]

  • Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. (2014). SciSpace.[Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.[Link]

  • Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Rsc.org.[Link]

  • 3-methyl-4'-nitrobenzanilide (C14H12N2O3). PubChemLite.[Link]

  • 3-Nitrobenzaldehyde - Optional[1H NMR] - Spectrum. SpectraBase.[Link]

  • 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a). Royal Society of Chemistry.[Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Platteville.[Link]

  • Structural Elucidation. Rosalind Franklin Institute.[Link]

  • Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. (2016). TTN EMC.[Link]

  • Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. (2020). LCGC International.[Link]

  • Table 1 : Physical and Analytical Data on Benzanilide and Some of their Substituted Derivatives . Names of Compound Molecular Formula Colour. Semantic Scholar.[Link]

  • 4'-Nitrobenzanilide. NIST WebBook.[Link]

  • 4'-Nitrobenzanilide. NIST WebBook.[Link]

  • Benzamide, N-(2-nitrophenyl)-. NIST WebBook.[Link]

Sources

HPLC Method for 3-Nitrobenzanilide Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Nitrobenzanilide (also known as N-(3-nitrophenyl)benzamide or 3-nitro-N-phenylbenzamide, depending on the synthesis route) is a critical intermediate in the synthesis of azo dyes, pharmaceuticals, and agrochemicals.[1] Its purity is a Critical Quality Attribute (CQA) because residual precursors—specifically nitroanilines—are potentially genotoxic, and unreacted acid chlorides can induce side reactions in downstream processing.

This guide compares three distinct chromatographic approaches for purity analysis:

  • The "Gold Standard" (QC Method): A robust C18/Phosphate method designed for reproducibility in Quality Control.

  • The "Green" Alternative (LC-MS Compatible): A Methanol/Formic Acid method suitable for mass spectrometry and reducing acetonitrile consumption.

  • The High-Throughput (UPLC) Method: A rapid sub-2-micron particle method for process monitoring.[1]

Chemical Context & Impurity Profile

To design an effective method, one must understand the "molecular history" of the sample. 3-Nitrobenzanilide is typically synthesized via the Schotten-Baumann reaction .[1][2] The impurity profile depends on which ring carries the nitro group.

Common Synthesis Routes & Impurities
  • Route A (Nitro on Acid): 3-Nitrobenzoyl chloride + Aniline

    
    3-Nitro-N-phenylbenzamide [1]
    
    • Impurities: 3-Nitrobenzoic acid (Hydrolysis product), Aniline (Unreacted), 3-Nitrobenzoyl chloride (Trace).[1]

  • Route B (Nitro on Amine): Benzoyl chloride + 3-Nitroaniline

    
    N-(3-nitrophenyl)benzamide  (3'-Nitrobenzanilide)[1]
    
    • Impurities: Benzoic acid, 3-Nitroaniline (Genotoxic concern), Benzoyl chloride.[1]

Note: This guide focuses on a universal Reverse-Phase (RP) strategy applicable to both, as the hydrophobicity differences are minimal.[1]

SynthesisPath cluster_0 Route A: Reactants cluster_1 Route B: Reactants R1 3-Nitrobenzoyl Chloride Reaction Schotten-Baumann Reaction R1->Reaction R2 Aniline R2->Reaction R3 Benzoyl Chloride R3->Reaction R4 3-Nitroaniline R4->Reaction Product 3-Nitrobenzanilide (Target) Reaction->Product Imp1 Impurity: Hydrolyzed Acids (Early Eluting) Reaction->Imp1 Hydrolysis Imp2 Impurity: Unreacted Amines (Early/Mid Eluting) Reaction->Imp2 Residual

Figure 1: Synthesis pathways showing the origin of critical impurities. Route A is the most common industrial pathway.

Method Comparison Guide

FeatureMethod A: QC Standard Method B: Green/LC-MS Method C: High-Throughput
Primary Use Final Product Release, QCImpurity ID, Green ChemistryIn-Process Monitoring (IPC)
Column C18 (4.6 x 250 mm, 5 µm)C18 or Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase Phosphate Buffer / ACN0.1% Formic Acid / Methanol0.1% Formic Acid / ACN
Flow Rate 1.0 - 1.2 mL/min0.8 mL/min0.4 - 0.6 mL/min
Run Time 25 - 30 mins15 - 20 mins< 5 mins
Resolution (Rs) Excellent (> 3.[1]0)Good (> 2.0)Moderate (> 1.5)
Cost/Run ModerateLow (Methanol is cheaper)Low (Low solvent usage)

Detailed Protocol: Method A (The Gold Standard)

This method utilizes a phosphate buffer to suppress the ionization of acidic impurities (like benzoic acid), ensuring they are retained sufficiently to separate from the solvent front, while also sharpening the amine peaks.

Equipment & Reagents
  • HPLC System: Agilent 1260/1290 or Waters Alliance with PDA/UV detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 250 mm, 5 µm) or equivalent.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.[1]

  • Buffer Reagent: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Preparation of Solutions
  • Buffer Solution (Mobile Phase A): Dissolve 1.36 g of

    
     in 1000 mL water (10 mM). Adjust pH to 2.5 ± 0.1  using dilute phosphoric acid. Filter through a 0.45 µm membrane.
    
    • Why pH 2.5? This suppresses the ionization of 3-nitrobenzoic acid (

      
      ), ensuring it binds to the C18 column rather than eluting in the void volume. It also keeps aniline (
      
      
      
      ) fully protonated/ionized, making it elute early but with sharp peak shape.
  • Mobile Phase B: 100% Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation: Accurately weigh 10 mg of 3-Nitrobenzanilide reference standard into a 100 mL volumetric flask. Dissolve in 10 mL ACN, sonicate, and dilute to volume with Diluent (Concentration: 100 µg/mL).

Chromatographic Conditions
  • Column Temp: 30°C (Controls viscosity and retention reproducibility).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Primary) and 220 nm (Secondary for amide bond detection).

  • Gradient Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.08515Initial Hold
5.08515Isocratic for polar impurities
20.02080Linear Gradient
25.02080Wash
25.18515Re-equilibration
30.08515End
System Suitability Criteria
  • Tailing Factor (T): NMT 1.5 for the main peak.

  • Theoretical Plates (N): NLT 5,000.

  • Resolution (Rs): > 2.0 between 3-Nitrobenzoic acid and Aniline (if present).

  • RSD (n=5): < 2.0% for peak area.

Experimental Validation & Performance Data

The following data represents typical performance metrics observed when validating Method A.

Retention Time Profile
CompoundApprox. Rt (min)Relative Retention (RRT)Behavior Logic
Aniline 3.20.21Highly polar/ionized at pH 2.5; elutes first.[1]
3-Nitrobenzoic Acid 5.80.38Acidic; retained slightly due to pH suppression.
3-Nitrobenzanilide 15.4 1.00 Target. Hydrophobic amide; elutes in high organic %.[1]
Benzoyl Chloride N/AN/AReacts with water/methanol; detected as acid.
Linearity & Sensitivity
  • LOD (Limit of Detection): 0.05 µg/mL (S/N ratio 3:1).

  • LOQ (Limit of Quantitation): 0.15 µg/mL (S/N ratio 10:1).

  • Linearity (

    
    ):  > 0.999 over range 0.15 – 150 µg/mL.
    

Troubleshooting & Optimization

Common Issues
  • Peak Tailing on Main Peak:

    • Cause: Interaction between the amide nitrogen and residual silanols on the silica support.

    • Fix: Ensure pH is low (2.5). If using Method B (Green), add 10 mM Ammonium Formate to compete for silanol sites.

  • Split Peaks:

    • Cause: Sample solvent is too strong (e.g., 100% ACN injection).

    • Fix: Match the sample solvent (diluent) to the initial mobile phase conditions (85:15 Water:ACN) or reduce injection volume to 5 µL.

  • Ghost Peaks:

    • Cause: Carryover of the highly hydrophobic product.

    • Fix: Add a needle wash step with 90% ACN.

Isomer Separation (Advanced)

If your synthesis uses crude starting materials, you may have 2-nitro or 4-nitro isomers.[1]

  • Standard C18: Often fails to resolve 3-nitro and 4-nitro isomers effectively.[1]

  • Solution: Switch to a Phenyl-Hexyl column.[1][3] The

    
    -
    
    
    
    interactions between the phenyl stationary phase and the nitro-aromatic ring provide superior selectivity for positional isomers.[1]

Workflow cluster_HPLC Chromatographic Separation Start Sample Receipt (Solid Powder) Prep Sample Prep Dissolve 10mg in 100mL (50:50 ACN:H2O) Start->Prep Filter Filtration 0.45 µm PTFE/Nylon Prep->Filter Inject HPLC Injection 10 µL Loop Filter->Inject Separation Gradient Elution (C18 Column, pH 2.5) Inject->Separation Detect UV Detection (254 nm) Separation->Detect Analysis Data Analysis Integrate Peaks Detect->Analysis Decision Purity > 98%? Analysis->Decision Pass Release Batch Decision->Pass Yes Fail Reprocess/Recrystallize Decision->Fail No

Figure 2: Analytical workflow from sample preparation to batch release.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12576, 3-Nitrobenzamide (and related isomers). Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Ed. Wiley-Interscience, 1997.[1] (Authoritative source for C18/Phosphate buffer method design).

  • Phenomenex. High Performance Liquid Chromatography (HPLC) Column Selection Guide for Nitro-Aromatics. Retrieved from [Link]

Sources

Comprehensive Guide to the UV-Vis Absorption of 3-Nitrobenzanilide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the UV-Vis absorption properties of 3-Nitrobenzanilide, designed for researchers requiring precise spectral data for method development or structural characterization.

Executive Summary: The Spectral Fingerprint

For researchers and analytical scientists, the ultraviolet absorption profile of 3-Nitrobenzanilide is defined by a dominant


 transition. Unlike simple nitroanilines, the amide linkage in benzanilide derivatives significantly alters the conjugation pathway, resulting in a spectrum that more closely resembles the benzoyl chromophore than the aniline derivative.
Core Spectral Data
ParameterValue / RangeNotes
Primary

260 – 270 nm Dominant

transition (Benzoyl ring).
Molar Absorptivity (

)
~10,000 – 14,000 M⁻¹cm⁻¹ High intensity; characteristic of allowed transitions.
Secondary Band ~300 – 330 nm (Shoulder)Weak intramolecular charge transfer (ICT) or

.
Visual Appearance Pale Yellow / ColorlessLack of strong visible absorption compared to nitroaniline.

Structural Context & Isomer Distinction

Before interpreting spectra, it is critical to verify the specific isomer, as "3-Nitrobenzanilide" is a trivial name that can refer to two distinct structures. This guide primarily addresses the most common commercial form,


-phenyl-3-nitrobenzamide , but compares it to its isomer for completeness.
Isomer Comparison Table
Common NameIUPAC NameStructure DescriptionSpectral Shift Prediction
3-Nitrobenzanilide

-phenyl-3-nitrobenzamide
Nitro group on the acid (benzoyl) ring.

nm.
Resembles 3-nitrobenzoic acid. The amide twist limits conjugation with the phenyl ring.
3'-Nitrobenzanilide

-(3-nitrophenyl)benzamide
Nitro group on the amine (aniline) ring.[1]

nm
(Hypsochromic shift vs. 3-nitroaniline). Acylation of the amine kills the strong

donor capability of the nitrogen.

Critical Insight: Research indicates that for benzanilides, substituents on either ring show weak and non-systematic dependence on the absorption maximum.[2] The steric hindrance causes a non-planar twist (


) between the amide and the phenyl rings, effectively decoupling the two chromophores. Thus, both isomers absorb in the 260–270 nm  range, distinct from the highly conjugated, yellow/orange 3-nitroaniline (

nm).

Technical Deep Dive: Electronic Transitions

Mechanism of Absorption

The UV spectrum of 3-Nitrobenzanilide is governed by two competing electronic effects:

  • 
     Transition (Primary Band, ~265 nm):  This high-energy, high-intensity band arises from the aromatic rings. The nitro group (
    
    
    
    ) acts as a strong electron-withdrawing group (EWG), stabilizing the HOMO but lowering the LUMO energy. However, the amide linkage (
    
    
    ) acts as an "insulator" due to the twist angle, preventing full delocalization across the entire molecule.
  • Intramolecular Charge Transfer (ICT): In polar solvents, a weak charge transfer band may appear as a tail or shoulder extending towards 300-330 nm. This is more pronounced if the nitro group is para, but in the meta (3-nitro) position, resonance is interrupted, keeping the band intensity low.

Solvatochromism (Solvent Effects)

The polarity of the solvent influences the fine structure and position of the


.
  • Non-Polar (Cyclohexane): Spectra are sharper. The

    
     transitions of the nitro group (often ~330-350 nm, very weak 
    
    
    
    ) might be visible as a distinct low-intensity hump.
  • Polar Protic (Ethanol/Methanol): Hydrogen bonding stabilizes the ground state of the

    
     transition (lowering its energy) and stabilizes the excited state of the ICT transition. This typically causes a red shift (bathochromic)  of the main 
    
    
    
    band and a "blurring" of vibrational fine structure.

Experimental Protocol: Obtaining Valid Spectra

To replicate these findings or validate a synthesized batch, follow this self-validating protocol.

Reagents & Equipment
  • Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN). Cutoff < 210 nm.

  • Blank: Pure solvent from the same bottle used for dissolution.

  • Cuvettes: Quartz (Fused Silica), 10 mm path length. Glass/Plastic absorb UV < 300 nm and are unsuitable.

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh 10.0 mg of 3-Nitrobenzanilide.

    • Dissolve in 100 mL of Ethanol (Concentration

      
       M).
      
    • Note: If solubility is slow, sonicate for 5 minutes.

  • Working Solution (Dilution):

    • Take 1.0 mL of Stock Solution and dilute to 10.0 mL with Ethanol.

    • Final Concentration:

      
       M.
      
    • Target Absorbance: 0.6 – 0.8 AU (Ideal Beer-Lambert range).

  • Measurement:

    • Run a Baseline Correction with pure solvent.

    • Scan range: 200 nm to 500 nm .

    • Scan speed: Medium (approx. 200-400 nm/min).

  • Validation Check:

    • If

      
      , dilute further.
      
    • If

      
       nm, check for hydrolysis (presence of free nitroaniline) or impurities.
      
Experimental Workflow Diagram

UV_Protocol Start Weigh 10mg Sample Dissolve Dissolve in 100mL EtOH (Stock Sol.) Start->Dissolve Dilute Dilute 1:10 (Working Sol.) Dissolve->Dilute 40 µM Conc. Measure Scan 200-500 nm Dilute->Measure Blank Baseline Correction (Pure Solvent) Blank->Measure Calibrate Analyze Identify Lambda Max (~265 nm) Measure->Analyze

Caption: Standardized workflow for UV-Vis characterization of benzanilides to ensure Beer-Lambert linearity.

Comparative Analysis: 3-NBA vs. Alternatives

The following table contrasts 3-Nitrobenzanilide with its precursors and isomers to aid in identification and purity analysis.

Compound

(EtOH)

(

)
Key Spectral Feature
Benzanilide (Parent)263 nm12,500Sharp peak, no visible color.
3-Nitrobenzanilide 265 nm ~13,000 Broadened peak compared to parent; shoulder at ~300 nm.
3-Nitroaniline (Impurity)356 nm1,400Distinct Yellow color. Strong band in visible region.[3]
3-Nitrobenzoic Acid 260 nm8,000Very similar to 3-NBA; hard to distinguish by UV alone.
Diagnostic Logic

If your sample of 3-Nitrobenzanilide is bright yellow and shows a strong peak >350 nm, it likely contains unreacted 3-nitroaniline (if synthesizing the 3'-nitro isomer) or has undergone hydrolysis. Pure 3-Nitrobenzanilide should be nearly colorless or very pale cream.

References

  • Substituent Effect on Benzanilides: Tang, G., et al. "Substituent Effect on the Dual Fluorescence of Benzanilides and N-Methylbenzanilides in Cyclohexane." The Journal of Physical Chemistry A, vol. 106, no. 20, 2002, pp. 4953–4960.

  • Nitrobenzaldehyde Spectra (Comparative): Leyva, V., et al.[3] "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes." Physical Chemistry Chemical Physics, vol. 13, 2011.

  • Benzanilide Spectral Data: "UV Spectrum of Benzanilide." NIST Chemistry WebBook, SRD 69.

Sources

Introduction: The Significance of Isomeric Position in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of Nitrobenzanilide Isomers

In the landscape of medicinal chemistry, the nitrobenzanilide scaffold represents a privileged structure, a core molecular framework that has given rise to a multitude of compounds with diverse biological activities. The presence of the nitro group (NO₂), a potent electron-withdrawing moiety, is often crucial for the observed bioactivity, acting as both a pharmacophore and, at times, a toxicophore.[1][2] However, the true elegance and complexity of this scaffold are revealed when one considers its isomers. The simple relocation of the nitro group around the aniline ring—to the ortho (2-), meta (3-), or para (4-) position—can dramatically alter the molecule's electronic properties, stereochemistry, and ultimately, its interaction with biological targets.

This guide provides a comprehensive comparison of the biological activities of 2-nitrobenzanilide, 3-nitrobenzanilide, and 4-nitrobenzanilide. We will delve into their differential effects across antimicrobial, anti-inflammatory, and cytotoxic activities, supported by experimental data and mechanistic insights. The objective is to equip researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships (SAR) that govern these isomers, thereby informing the rational design of future therapeutic agents.

Structural and Electronic Overview of Nitrobenzanilide Isomers

The fundamental structure of nitrobenzanilide consists of a benzamide group linked to a nitrated phenyl ring. The position of the nitro group is the sole differentiating factor among the isomers, yet it is a critical determinant of their physicochemical properties.

  • 2-Nitrobenzanilide (ortho-isomer): The nitro group is adjacent to the amide linkage. This proximity can lead to steric hindrance and the potential for intramolecular hydrogen bonding, which may restrict conformational flexibility and influence binding to target proteins.

  • 3-Nitrobenzanilide (meta-isomer): The nitro group is positioned meta to the amide linkage. This placement has a distinct electronic influence on the ring but generally results in less steric clash compared to the ortho-isomer.

  • 4-Nitrobenzanilide (para-isomer): The nitro group is opposite the amide linkage. This position maximizes the electron-withdrawing effect on the aniline ring through resonance, significantly impacting the molecule's polarity and hydrogen bonding capabilities.

G cluster_0 Nitrobenzanilide Core Structures cluster_1 Isomer-Specific Structures Core Benzanilide Core Isomers Positional Isomers (Location of -NO₂) Core->Isomers Addition of Nitro Group Ortho 2-Nitrobenzanilide (ortho) Steric Hindrance Intramolecular H-Bonding Isomers->Ortho Meta 3-Nitrobenzanilide (meta) Electronic Influence Reduced Steric Clash Isomers->Meta Para 4-Nitrobenzanilide (para) Max. Electron Withdrawal Polarity Enhancement Isomers->Para

Caption: Chemical structures and key features of nitrobenzanilide isomers.

Comparative Analysis of Biological Activities

The isomeric position of the nitro group dictates a wide spectrum of biological responses. While many nitro compounds are known for their broad antimicrobial effects, specific isomers often exhibit enhanced potency in other areas, such as inflammation or cancer therapy.[1]

Antimicrobial (Antibacterial and Antifungal) Activity

Nitro-containing aromatic compounds have long been investigated for their antimicrobial properties.[1][3] The general mechanism involves the reduction of the nitro group within the microbial cell to produce toxic nitroso and superoxide radical species, which can damage DNA and other critical biomolecules, leading to cell death.[1][2]

  • Positional Influence: Studies on related nitro-aromatic compounds have consistently shown that the position of the nitro group is critical. For instance, in a study of Schiff bases, the 5-bromosalicylidene-4-nitroaniline derivative showed significantly higher antibacterial activity than its non-nitrated aniline counterpart, highlighting the positive contribution of the para-nitro group.[4] While direct comparative data on all three nitrobenzanilide isomers is sparse in the reviewed literature, derivatives of 4-nitrobenzamide have been synthesized and shown to possess potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.[5] This suggests that the para-position may be favorable for this activity, potentially due to the enhanced electronic effects facilitating the necessary reduction reactions within the bacterial cell.

  • Antifungal Effects: Benzanilide-containing azoles have demonstrated the ability to overcome drug resistance in fungi like Candida albicans.[6][7] These compounds work by inhibiting the fungal CYP51 enzyme, which is crucial for ergosterol biosynthesis in the cell membrane.[6][7] The specific contribution of the nitro group's position on the benzanilide moiety to this particular mechanism warrants further investigation, but its presence is often key to the overall activity.

Anti-inflammatory Activity

A significant area of investigation for nitrobenzamide derivatives is their potent anti-inflammatory effects.[8][9] The primary mechanism involves the inhibition of inducible nitric oxide synthase (iNOS), an enzyme that produces large amounts of nitric oxide (NO), a key inflammatory mediator, during an inflammatory response.

  • Mechanism of Action: A series of nitro-substituted benzamide derivatives were evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.[8][9] Certain derivatives demonstrated high inhibition capacities in a dose-dependent manner, with IC₅₀ values in the low micromolar range.[8]

  • Isomeric Potency: Molecular docking studies revealed that the orientation and number of nitro groups are critical for efficient binding to the iNOS enzyme.[8][9] One particularly potent compound, N-(3,5-dinitrophenyl)-4-nitrobenzamide, which incorporates a 4-nitrobenzamide structure, was found to be a multi-potent inhibitor. It not only suppressed iNOS expression but also significantly inhibited other pro-inflammatory molecules like COX-2, IL-1β, and TNF-α.[1][8] This suggests that the 4-nitro isomer, often in combination with other nitro groups, provides a structural framework conducive to potent anti-inflammatory activity.

Cytotoxic and Anticancer Activity

The cytotoxic potential of nitro-aromatic compounds is a double-edged sword; it is the basis for their antimicrobial and anticancer effects but also a source of potential toxicity.[1][2] The activity is often related to the molecule's ability to be reduced, generating reactive species that induce cellular damage.

  • Structure-Toxicity Relationship: The toxicity of nitro-aromatic isomers can vary significantly. For example, in studies of dinitrotoluene, the 3,5-DNT isomer was found to be the most toxic.[10] Similarly, the mutagenic activity of nitrobenzanthrone isomers was shown to have a direct linear relationship with their electronic and spectral properties, which are dictated by the nitro group's position.[11]

Structure-Activity Relationship (SAR) Insights

The observed differences in biological activity can be rationalized by considering the structure-activity relationship. The position of the nitro group influences the molecule's overall lipophilicity, electronic charge distribution, and steric profile, which in turn affects its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.

SAR cluster_0 Isomeric Position cluster_1 Physicochemical Properties cluster_2 Pharmacological Outcomes Ortho (2-NO₂) Ortho (2-NO₂) Steric Hindrance Steric Hindrance Ortho (2-NO₂)->Steric Hindrance Meta (3-NO₂) Meta (3-NO₂) Electronic Effects\n(Inductive, Resonance) Electronic Effects (Inductive, Resonance) Meta (3-NO₂)->Electronic Effects\n(Inductive, Resonance) Para (4-NO₂) Para (4-NO₂) Para (4-NO₂)->Electronic Effects\n(Inductive, Resonance) Lipophilicity & Polarity Lipophilicity & Polarity Electronic Effects\n(Inductive, Resonance)->Lipophilicity & Polarity Receptor/Enzyme Binding Receptor/Enzyme Binding Steric Hindrance->Receptor/Enzyme Binding Cellular Uptake Cellular Uptake Lipophilicity & Polarity->Cellular Uptake Biological Activity\n(Antimicrobial, Anti-inflammatory, etc.) Biological Activity (Antimicrobial, Anti-inflammatory, etc.) Receptor/Enzyme Binding->Biological Activity\n(Antimicrobial, Anti-inflammatory, etc.) Cellular Uptake->Biological Activity\n(Antimicrobial, Anti-inflammatory, etc.) Metabolic Stability Metabolic Stability Metabolic Stability->Biological Activity\n(Antimicrobial, Anti-inflammatory, etc.)

Caption: The influence of isomeric position on properties and activity.

  • Para-Isomer (4-Nitrobenzanilide): The strong electron-withdrawing effect, maximized at the para position, appears beneficial for both anti-inflammatory and antimicrobial activities. This effect can increase the acidity of the amide N-H, enhancing hydrogen bonding with target residues, and can facilitate the bioreduction necessary for antimicrobial action.

  • Ortho-Isomer (2-Nitrobenzanilide): Steric hindrance from the ortho-nitro group can be a significant disadvantage, potentially preventing the molecule from fitting optimally into an active site. However, in some cases, this conformation might be ideal for specific targets.

  • Meta-Isomer (3-Nitrobenzanilide): The meta-isomer often presents intermediate activity. Its electronic influence is less pronounced than the para-isomer, and it has less steric bulk than the ortho-isomer.

Experimental Protocols for Biological Evaluation

To ensure trustworthiness and reproducibility, the evaluation of nitrobenzanilide isomers must follow validated experimental protocols. Below are methodologies for key assays.

Protocol 1: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay quantifies the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Workflow Diagram:

workflow start Start: Seed RAW 264.7 Macrophages incubate1 Incubate 24h (Allow cells to adhere) start->incubate1 treat Treat Cells with Test Compounds (Nitrobenzanilide Isomers) incubate1->treat stimulate Stimulate with LPS (1 µg/mL) (Induce inflammation) treat->stimulate incubate2 Incubate 24h (Allow NO production) stimulate->incubate2 collect Collect Supernatant incubate2->collect griess Perform Griess Assay (Measure Nitrite Concentration) collect->griess calculate Calculate % NO Inhibition vs. LPS-only control griess->calculate end_node End: Determine IC₅₀ Values calculate->end_node

Caption: Workflow for the macrophage-based nitric oxide inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of the nitrobenzanilide isomers in DMSO. Dilute to final concentrations (e.g., 1 to 50 µM) in cell culture media and add to the cells. Include a vehicle control (DMSO only).

  • Inflammatory Stimulation: Immediately after adding the test compounds, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (NED solution). Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is proportional to the NO produced.

  • Analysis: Calculate the percentage of NO inhibition for each isomer concentration relative to the LPS-stimulated control. Determine the IC₅₀ value (the concentration required to inhibit 50% of NO production).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation: Prepare a 2-fold serial dilution of each nitrobenzanilide isomer in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) adjusted to approximately 5 x 10⁵ CFU/mL.

  • Incubation: Add the microbial inoculum to each well of the plate. Include a positive control (microbe, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Summary

The following table summarizes representative data for nitro-substituted benzamides from the literature, illustrating the potency that can be achieved with this scaffold.

Compound/DerivativeBiological ActivityTarget/AssayPotency (IC₅₀ / MIC)Reference(s)
N-(4-nitrophenyl)-4-nitrobenzamide (Derivative 5)Anti-inflammatoryNO Production in RAW 264.7 cells3.7 µM[8]
N-(3,5-dinitrophenyl)-4-nitrobenzamide (Derivative 6)Anti-inflammatoryNO Production in RAW 264.7 cells5.3 µM[8]
4-Nitrobenzamide Schiff Base Derivatives (3a, 3a1)AntimicrobialVarious bacterial/fungal strainsHighly Potent[5]

Note: Data is for derivatives and not the parent isomers themselves but highlights the potential of the 4-nitrobenzanilide substructure.

Conclusion and Future Directions

The analysis of nitrobenzanilide isomers underscores a fundamental principle in medicinal chemistry: subtle structural changes can lead to profound differences in biological activity. The available evidence, largely from derivative studies, suggests that the 4-nitrobenzanilide isomer is a particularly promising scaffold for developing potent anti-inflammatory and antimicrobial agents. Its electronic configuration appears optimal for interactions with key biological targets like the iNOS enzyme and for facilitating the redox cycling central to its antimicrobial effects.

However, a direct, side-by-side comparison of the purified ortho-, meta-, and para-nitrobenzanilide isomers across a standardized panel of assays is needed to definitively establish their relative potency and selectivity. Future research should focus on:

  • Head-to-Head Isomer Comparison: Systematically testing all three isomers in antimicrobial, anti-inflammatory, and cytotoxicity assays to generate a clear comparative dataset.

  • Mechanistic Elucidation: Investigating the precise molecular interactions between each isomer and its biological target (e.g., through co-crystallization studies) to explain the observed activity differences.

  • Pharmacokinetic Profiling: Evaluating the ADME properties of each isomer to determine if differences in bioavailability or metabolism contribute to their varying in vivo efficacy.

By understanding the nuanced relationship between isomeric structure and biological function, the scientific community can better harness the therapeutic potential of the nitrobenzanilide scaffold to develop next-generation drugs.

References

  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

  • Antifungal Activity of Substituted Nitrobenzenes and Anilines. PMC, NIH. [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. PubMed. [Link]

  • In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Oriental Journal of Chemistry. [Link]

  • [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. PubMed. [Link]

  • Antifungal activity of substituted nitrobenzenes and anilines. PubMed. [Link]

  • 4'-Nitrobenzanilide. PubChem. [Link]

  • 4-Nitrobenzanilide. PubChem. [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti‐inflammatory activity. Semantic Scholar. [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. [Link]

  • 4'-NITROBENZANILIDE. LookChem. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC, NIH. [Link]

  • Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. RSC Publishing. [Link]

  • Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

  • Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds. Indian Academy of Sciences. [Link]

  • [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. PubMed. [Link]

  • Structure−activity relationships of 5-NI building blocks. ResearchGate. [Link]

  • Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. Semantic Scholar. [Link]

  • Quantitative and Qualitative Structure Activity Relationship Study for Development of the Pet- Inhibitory Activity of 3-Nitro-2,4,6- Trihydroxy Benzamides. ResearchGate. [Link]

  • Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene-4-Nitroaniline and Their Cobalt (II) Complexes. Science and Education Publishing. [Link]

  • Biological activity of 2-hydroxythiobenzanilides and related compounds. ResearchGate. [Link]

  • The molecular properties of nitrobenzanthrone isomers and their mutagenic activities. PubMed. [Link]

  • IN VITRO EVALUATION OF THE ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF SOME NEW N-(2-DIALKYLAMINOETHYL)BENZANILIDES. Farmacia Journal. [Link]

  • Comparison of moderate activity spectrum of compounds 1-20 measured as... ResearchGate. [Link]

  • 4'-Nitrobenzanilide. NIST WebBook. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl. DDDT. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]

  • Comparison of the repeated dose toxicity of isomers of dinitrotoluene. PubMed. [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]

Sources

Comparative Crystallographic Guide: 3-Nitrobenzanilide vs. Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative crystallographic analysis of 3-Nitrobenzanilide (3-NBA), focusing on its structural performance relative to its para-substituted isomer, 4-Nitrobenzanilide (4-NBA).[1][2]

Executive Summary

3-Nitrobenzanilide (3-NBA) is a model compound for studying the structural impact of meta-substitution in amide linkages.[2] Unlike its linear isomer 4-Nitrobenzanilide (4-NBA) , which adopts a planar conformation facilitating dense packing, 3-NBA exhibits a twisted molecular geometry due to steric hindrance between the nitro group and the amide moiety.[1][2] This guide details the synthesis, crystallographic data, and packing analysis required to distinguish these materials in drug development and materials science contexts.[1][3]

Part 1: Comparative Structural Metrics

The following table contrasts the crystallographic parameters of the target (3-NBA) against the standard alternative (4-NBA). The primary differentiator is the torsion angle , which dictates the packing efficiency and density.

FeatureTarget: 3-Nitrobenzanilide Alternative: 4-Nitrobenzanilide Structural Implication
Crystal System MonoclinicMonoclinicBoth favor the

or

space groups typical of benzanilides.[1][2]
Space Group

(Typical)

Centrosymmetric packing is preserved in both.[2]
Molecular Conformation Twisted (Non-planar) Planar 3-NBA's meta-nitro group forces the amide bond out of plane to relieve steric strain.[2]
Amide Torsion Angle


4-NBA is nearly flat, allowing tighter

-

stacking.[1][2]
Hydrogen Bonding 1D Chains (

motif)
1D Chains (

motif)
Both form intermolecular

chains, but 3-NBA chains are "stepped" rather than linear.[1][2]
Melting Point


The lower symmetry and packing efficiency of 3-NBA significantly reduce thermal stability.[1][2]

Critical Insight: The "Alternative" (4-NBA) is often used as a reference standard for planar amide packing.[2] Researchers seeking to disrupt crystal lattice stability to improve solubility should target the 3-NBA scaffold due to its inherent non-planarity.[2]

Part 2: Synthesis & Crystallization Protocol

To obtain high-quality single crystals for X-ray diffraction (XRD), a slow-evaporation method is required.[1][2] The synthesis follows a standard Schotten-Baumann protocol to ensure high purity prior to crystallization.[2]

A. Synthesis Workflow (Schotten-Baumann)[2]
  • Reagents:

    • 3-Nitrobenzoyl chloride (10 mmol)[1][2]

    • Aniline (10 mmol)[1]

    • Sodium Hydroxide (10% aqueous solution)[1]

    • Solvent: Dichloromethane (DCM) or Water (if using biphasic conditions).[1][2]

  • Procedure:

    • Dissolve aniline in 10% NaOH (20 mL) in a conical flask.

    • Add 3-nitrobenzoyl chloride dropwise while stirring vigorously at

      
       (ice bath).
      
    • Reaction Logic: The base neutralizes the HCl byproduct, driving the equilibrium forward.

    • Stir for 30 minutes. A solid precipitate (crude amide) will form.[1][2]

    • Filter the solid and wash with dilute HCl (to remove unreacted aniline) followed by water.

    • Yield: Typically 85-90%.[1][2]

B. Single Crystal Growth Protocol

The choice of solvent is critical for resolving the meta-nitro torsion.[2]

  • Solvent System: Ethanol : DMF (4:1 ratio).[2]

    • Why DMF? 3-NBA has lower solubility than 4-NBA; DMF aids dissolution while Ethanol acts as the precipitant during evaporation.[1][2]

  • Method: Slow Evaporation.

  • Steps:

    • Dissolve 100 mg of crude 3-NBA in 10 mL of the solvent mixture at

      
      .
      
    • Filter the warm solution through a 0.45

      
      m PTFE syringe filter into a clean vial (removes nucleation sites).
      
    • Cover the vial with Parafilm and poke 3-4 small holes.[2]

    • Store in a vibration-free environment at

      
      .
      
  • Timeline: Harvest block-like yellow crystals after 5–7 days.

Part 3: Structural Mechanism & Packing Analysis

The following diagram illustrates the structural logic distinguishing 3-NBA from its alternatives.

CrystalPacking cluster_0 Molecular Conformation cluster_1 Crystal Lattice Outcome Nitro_Pos Nitro Group Position Steric Steric Hinderance (H-atom vs NO2) Nitro_Pos->Steric Meta (3-NBA) Torsion C-N Torsion Angle (Twist) Nitro_Pos->Torsion Para (4-NBA) -> Planar Steric->Torsion Forces Twist (~30°) HBond N-H...O Hydrogen Bonds (1D Chains) Torsion->HBond Determines Chain Geometry Stacking Pi-Pi Stacking Efficiency Torsion->Stacking Planar = Strong Stacking Twisted = Weak Stacking Density Packing Density & MP HBond->Density Stacking->Density

Caption: Structural causality flow. The meta-substitution in 3-NBA induces steric stress, forcing a twisted conformation that disrupts


-stacking and lowers the melting point compared to the planar 4-NBA.[1][2]
Detailed Packing Analysis
  • Hydrogen Bonding: Both 3-NBA and 4-NBA utilize the amide functionality to form

    
     hydrogen bonds.[2] These form infinite 1D chains running parallel to the crystallographic b-axis.[2]
    
    • Difference: In 4-NBA, these chains pack into flat sheets.[1][2][3] In 3-NBA, the twist requires the chains to "step" or corrugate to accommodate the protruding nitro group.[1]

  • Isostructuralism: 3-NBA is often isostructural with 3-chlorobenzanilide, confirming that the shape (sterics) of the meta-substituent dominates the packing motif more than the electronic nature of the substituent.[2]

Part 4: Experimental Validation (XRD Workflow)

To validate the structure of your synthesized crystals, ensure your data collection meets these criteria:

  • Temperature: Collect at 100 K (Liquid Nitrogen stream).

    • Reasoning: Nitro groups often exhibit high thermal motion or rotational disorder at room temperature.[2] Cooling "freezes" the nitro group, allowing precise determination of the

      
       bond lengths and torsion angles.[1]
      
  • Resolution: Aim for

    
     or better.
    
  • Refinement Check (R-Factor):

    • Acceptable

      
      : 
      
      
      
      [2]
    • If

      
      , check for twinning .[1][2][3] Benzanilides are prone to non-merohedral twinning when grown from ethanol.[2]
      
References
  • Gowda, B. T., et al. (2000).[1][2][3] Structure of N-(3-nitrophenyl)-benzamide and related benzanilides. Zeitschrift für Naturforschung B, 55(9), 711-720.[1][3] [1]

  • Cambridge Crystallographic Data Centre (CCDC). Entry: 4-Nitrobenzanilide (Refcode: NITBEN01).[2]

  • Etter, M. C. (1990).[1][2] Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(1), 120-126.[1]

  • Vaksler, Y., et al. (2022).[1][2][3] Synthesis, X-ray diffraction study... of arylsulfonylquinolins. Acta Crystallographica Section E, 78, 890-896.[1][2] (Cited for general nitro-group disorder handling).[1][2]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Nitrobenzanilide

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide for handling 3-Nitrobenzanilide, structured for researchers and drug development professionals.

Executive Summary & Chemical Identity

3-Nitrobenzanilide (often utilized as an intermediate in the synthesis of azo dyes and pharmaceuticals) presents a specific toxicological profile that requires distinct handling protocols compared to standard organic solids.

Crucial Distinction: Do not confuse 3-Nitrobenzanilide (Formula:


) with 3-Nitrobenzamide. The former contains an additional phenyl ring, increasing lipophilicity and altering skin absorption rates.
Property Data
Chemical Structure

(Typical isomer)
Physical State Yellow to off-white crystalline powder
Primary Hazards Skin/Eye Irritant (H315, H319), STOT SE 3 (H335)
Class Hazard Nitro-aromatics (Potential Methemoglobinemia risk upon high exposure)
Solubility Insoluble in water; Soluble in DMF, DMSO, Acetone, DCM

Risk Assessment & Hazard Profiling

Before selecting PPE, we must understand the "Why." 3-Nitrobenzanilide is an aromatic nitro compound . While the amide linkage reduces the volatility compared to nitrobenzene, the nitro group remains a metabolic liability.

  • Inhalation (Dust): Fine particulates can cause mechanical and chemical irritation to the respiratory tract. Systemic absorption via lungs is possible.

  • Dermal Absorption: The lipophilic nature of the benzanilide backbone facilitates transport across the stratum corneum, especially when solvated.

  • Ocular Sensitivity: Nitro-aromatics are aggressive ocular irritants.[1] Dust contact can cause severe conjunctivitis.

The PPE Defense System

Standard "lab coat and glasses" are insufficient for specific workflows involving this compound. Follow this tiered defense system.

A. Respiratory Protection (The Primary Barrier)
  • Engineering Control: All weighing and open-vessel manipulations must occur within a certified Chemical Fume Hood.

  • PPE Backup: If hood access is compromised or during spill cleanup:

    • Minimum: N95 disposable respirator (for solid dust).

    • Optimal: Half-face respirator with P100/OV (Organic Vapor) cartridges. The OV component is critical if the substance is dissolved in solvents.

B. Ocular Protection
  • Standard: Chemical Splash Goggles (Indirect Vented). Safety glasses with side shields are inadequate because fine powders can drift around the lenses.

  • Contact Lenses: Strictly prohibited. Soft lenses can concentrate airborne dust/vapors against the cornea.

C. Hand Protection (The Critical Variable)

Glove selection depends entirely on the state of matter .

StateSolventRecommended Glove SystemRationale
Solid N/ANitrile (4 mil / 0.11mm) Excellent barrier against dry particulates.
Solution Methanol/Ethanol Double Nitrile Standard nitrile resists alcohols well; double gloving allows stripping the outer layer upon contamination.
Solution DCM / Chloroform PVA or Barrier Laminate CRITICAL: Nitrile degrades in <2 mins in DCM. The solvent carries the toxin through the glove.
Solution DMF / DMSO Butyl Rubber or Thick Nitrile DMF permeates standard nitrile. Use extended cuff, min 6-mil thickness.

Visualization: PPE Decision Logic

The following decision tree illustrates the logic for selecting Personal Protective Equipment based on the experimental phase.

PPE_Logic Start Handling 3-Nitrobenzanilide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid PPE_Solid PPE: Nitrile Gloves (4 mil) + Splash Goggles + Fume Hood Solid->PPE_Solid SolventCheck Identify Solvent Liquid->SolventCheck Solvent_Alc Alcohols (MeOH, EtOH) SolventCheck->Solvent_Alc Solvent_Hal Halogenated (DCM, CHCl3) SolventCheck->Solvent_Hal Solvent_Polar Polar Aprotic (DMF, DMSO) SolventCheck->Solvent_Polar PPE_Alc PPE: Double Nitrile Change immediately on splash Solvent_Alc->PPE_Alc PPE_Hal PPE: Silver Shield / Laminate (Nitrile is permeable!) Solvent_Hal->PPE_Hal PPE_Polar PPE: Butyl Rubber or Thick Nitrile (>6 mil) Solvent_Polar->PPE_Polar

Figure 1: PPE Selection Logic based on solvation state. Note the critical deviation for halogenated solvents.

Operational Protocols

Protocol A: Weighing & Transfer

Objective: Prevent static-induced dust cloud formation.

  • Static Control: Use an antistatic gun or wipe on the weighing boat and spatula. Nitro-aromatics are dry organic powders prone to static charge.

  • Zone: Place the balance inside the fume hood. If vibration is an issue, use a "powder containment hood" or turn the hood sash to the lowest working height to minimize turbulence while maintaining face velocity.

  • Transfer: Do not dump. Use a gentle tapping motion. If spilling occurs on the balance, wipe immediately with a damp (water/surfactant) tissue to prevent dust aerosolization.

Protocol B: Reaction Setup (Solubilization)

Objective: Mitigate exothermic risks and solvent-mediated absorption.

  • Addition: Add the solid to the solvent, not vice-versa, to prevent splashing of concentrated slurry.

  • Temperature: Nitro-compounds can be thermally sensitive. Ensure the reaction vessel is equipped with a reflux condenser before heating to prevent vapor escape.

Protocol C: Spill Response

Scenario: 5g bottle dropped, powder dispersed on floor.

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don N95/P100 respirator, goggles, and double nitrile gloves.

  • Contain: Do NOT dry sweep. This generates dust.

  • Clean: Cover the spill with wet paper towels (water or ethanol). Scoop the wet slurry into a wide-mouth hazardous waste jar.

  • Decontaminate: Wash the surface with a soapy water solution (surfactant binds the hydrophobic residue).

Disposal & Waste Management

3-Nitrobenzanilide is a nitrogenous organic contaminant.[2][1][3]

  • Solid Waste: Bag in double-lined polyethylene bags. Label as "Toxic Solid - Organic."

  • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).

  • Destruction Method: High-Temperature Incineration .

    • Why? Chemical oxidation or landfilling is inappropriate due to the stability of the aromatic ring and potential for groundwater leaching. Incineration ensures complete mineralization of the nitro group to

      
       (scrubbed) and 
      
      
      
      .

References

  • PubChem. (2025).[4] Benzamide, N-(3-nitrophenyl)- (Compound).[4] National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[4] Registration Dossier: Nitrobenzanilides. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.